Diproqualone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGLQWGMESPVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865821 | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36518-02-2, 46800-89-9 | |
| Record name | Diproqualone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diproqualone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproqualone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diproqualone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIPROQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROQUALONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diproqualone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a complex pharmacological profile characterized by sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, focusing on its interactions with the GABAergic, histaminergic, and cyclooxygenase systems, as well as its potential activity at sigma receptors. Due to a scarcity of publicly available quantitative data for this compound, this guide incorporates data from its parent compound, methaqualone, to illustrate the principles of its primary mechanism of action at the GABAA receptor. Detailed experimental protocols for the key assays used to elucidate these mechanisms are provided, alongside visualizations of the relevant signaling pathways and a representative experimental workflow.
Core Mechanisms of Action
This compound's diverse pharmacological effects are attributed to its interaction with multiple molecular targets. The primary mechanisms include:
-
Positive Allosteric Modulation of GABAA Receptors: this compound is an agonist at the β subtype of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). This action is responsible for its sedative and anxiolytic effects.
-
Histamine Receptor Antagonism: The drug acts as an antagonist at histamine receptors, contributing to its sedative and antihistaminic properties.
-
Cyclooxygenase-1 (COX-1) Inhibition: this compound inhibits the COX-1 enzyme, which is involved in the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects.
-
Sigma Receptor Agonism (Putative): There is evidence to suggest that this compound may act as an agonist at sigma-1 and sigma-2 receptors, although the clinical significance of this interaction is not yet fully understood.
Quantitative Pharmacological Data
| Compound | Receptor Subtype | EC50 (µM) | Emax (% of GABA max) | Assay Type | Reference |
| Methaqualone | α1β2γ2S GABAA | 17 ± 2 | 7.9 ± 0.8 | Two-electrode voltage clamp | [1] |
| Methaqualone | α2β2γ2S GABAA | 15 ± 2 | 8.8 ± 0.9 | Two-electrode voltage clamp | [1] |
| Methaqualone | α3β2γ2S GABAA | 19 ± 3 | 10 ± 1 | Two-electrode voltage clamp | [1] |
| Methaqualone | α5β2γ2S GABAA | 21 ± 3 | 11 ± 1 | Two-electrode voltage clamp | [1] |
Table 1: Positive Allosteric Modulatory Effects of Methaqualone at Human GABAA Receptors. Data represents the potentiation of the GABA EC10 response.
Detailed Experimental Protocols
The following sections describe the general experimental methodologies employed to characterize the interaction of compounds like this compound with their primary molecular targets.
GABAA Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is a standard method for studying the effects of a compound on ion channel function, such as the GABAA receptor, expressed in Xenopus laevis oocytes.
Objective: To determine if a test compound modulates GABA-induced currents at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cDNA or cRNA for desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
Collagenase solution
-
Incubation medium (ND96)
-
Recording solution (ND96)
-
GABA stock solution
-
Test compound (this compound) stock solution
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes
Procedure:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubation: Incubate the injected oocytes for 1-7 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).
-
Record the changes in the current amplitude.
-
-
Data Analysis: Plot the potentiation of the GABA-induced current as a function of the test compound concentration to determine the EC50 and Emax.
Histamine H1 Receptor Binding: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor, in this case, the histamine H1 receptor.
Objective: To quantify the affinity of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the histamine H1 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]-mepyramine)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., a high concentration of an unlabeled H1 antagonist)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Prepare control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific competitor).
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cyclooxygenase-1 (COX-1) Inhibition: Fluorometric Assay
This protocol measures the ability of a compound to inhibit the activity of the COX-1 enzyme.
Objective: To determine the IC50 of this compound for COX-1.
Materials:
-
Purified COX-1 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Heme (cofactor)
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Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Test compound (this compound)
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Known COX-1 inhibitor (positive control)
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Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound or the positive control to the appropriate wells. Add vehicle to the control wells.
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Enzyme Addition: Add the COX-1 enzyme to all wells except the no-enzyme control.
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Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
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Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.
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Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.
Caption: this compound's GABAergic signaling pathway.
References
Diproqualone's Activity at the GABAA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Positive Allosteric Modulation
Diproqualone is classified as a positive allosteric modulator (PAM) of the GABAA receptor.[1][2][3] Unlike orthosteric agonists that bind directly to the GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex.[1][2] This binding event induces a conformational change in the receptor that enhances the effect of GABA, the endogenous ligand. The primary mechanism by which this compound and other quinazolinone-class modulators are thought to potentiate GABAergic neurotransmission is by increasing the receptor's apparent affinity for GABA and/or increasing the efficacy of GABA-induced chloride ion channel opening. This leads to a greater influx of chloride ions into the neuron upon GABA binding, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
The proposed binding site for quinazolinone derivatives, including this compound, is located at the transmembrane domain (TMD) at the interface between the β(+) and α(-) subunits of the GABAA receptor. This site is distinct from the benzodiazepine binding site (at the α/γ interface) and the barbiturate binding site. Cryo-electron microscopy studies of methaqualone have provided structural insights into its binding at this transmembrane site, revealing interactions that are thought to allosterically modulate the ion channel gate.
Quantitative Data on GABAA Receptor Modulation
While specific quantitative data for this compound's binding affinity and potentiation of GABAA receptors are not available in the cited literature, data for the parent compound, methaqualone, and other analogs provide valuable context. It is important to note that these values should be considered as estimations for this compound's activity and would require experimental validation.
Table 1: Representative Quantitative Data for Methaqualone at GABAA Receptors
| Parameter | Value | Receptor Subtype | Comments |
| EC50 (Potentiation) | Mid-micromolar range | α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S | Effective concentration for 50% of maximal potentiation of a submaximal GABA concentration (e.g., EC10). |
| Maximal Potentiation | 6- to 8-fold increase | α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S | The maximal enhancement of the GABA EC10-evoked current. |
| Maximal Potentiation | 2- to 3-fold greater than GABA maximum | α4β2δ, α6β2δ | Potentiation exceeding the maximal response to GABA alone, indicating superagonism. |
Note: The lack of specific Ki and IC50 values for this compound in radioligand binding assays is a significant data gap. Such studies would be necessary to definitively characterize its affinity for the GABAA receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound at the GABAA receptor.
GABAA Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the GABAA receptor.
1. Membrane Preparation:
-
Homogenize rat whole brain or specific brain regions in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the prepared membrane homogenate (typically 100-200 µg of protein), a radiolabeled ligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., 100 µM GABA for [3H]muscimol binding).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound's modulatory effects on GABAA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2s).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Apply GABA and the test compound (this compound) to the oocyte via the perfusion system.
3. Experimental Procedure:
-
To determine the EC50 of GABA, apply increasing concentrations of GABA and record the resulting chloride currents.
-
To assess the modulatory effect of this compound, first apply a submaximal concentration of GABA (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated currents.
-
To determine if this compound has direct agonist activity, apply this compound in the absence of GABA.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
For potentiation experiments, express the potentiated current as a percentage of the control GABA current.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 for potentiation and the maximal potentiation effect.
-
Fit the concentration-response data to the Hill equation to determine EC50 values and Hill slopes.
Visualizations
GABAA Receptor Signaling Pathway with this compound Modulation
Caption: this compound allosterically modulates the GABAA receptor.
Experimental Workflow for GABAA Receptor Binding Assay
Caption: Workflow for a GABAA receptor radioligand binding assay.
Structure-Activity Relationship of Quinazolinones
Note: A placeholder image is used in the DOT script. For a functional diagram, a valid image URL of a general quinazolinone structure would be required.
Caption: Key positions for structure-activity relationships of quinazolinones.
Conclusion
This compound is a positive allosteric modulator of the GABAA receptor, belonging to the quinazolinone class of compounds. Its mechanism of action involves binding to a transmembrane site at the β/α subunit interface, which enhances GABA-mediated chloride currents and leads to neuronal inhibition. While specific quantitative data for this compound are lacking, the information available for its parent compound, methaqualone, suggests that it likely acts as a potent modulator of various GABAA receptor subtypes. Further research, including radioligand binding studies and detailed electrophysiological characterization, is necessary to fully elucidate the pharmacological profile of this compound and its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.
References
Pharmacological Profile of Diproqualone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diproqualone is a derivative of the quinazolinone class of compounds, structurally related to methaqualone.[1] Developed in the late 1950s, it has been marketed in some European countries for its therapeutic effects, including sedation, anxiolysis, and relief from inflammatory pain.[1] Its clinical applications have ranged from treating insomnia and anxiety to managing pain associated with conditions like osteoarthritis and rheumatoid arthritis. The multifaceted nature of this compound's pharmacological effects stems from its interaction with multiple molecular targets within the central nervous system and periphery. This guide serves to consolidate the current understanding of this compound's pharmacology and provide a technical framework for its further investigation.
Pharmacodynamics
The pharmacodynamic effects of this compound are a composite of its actions at several distinct receptor and enzyme systems.
GABAergic Activity
This compound is classified as a GABAergic compound, exerting its sedative and anxiolytic effects through the potentiation of GABA-A receptors. Specifically, it is reported to act as a positive allosteric modulator, with agonist activity at the β subtype of the GABA-A receptor. This modulation enhances the inhibitory effects of the endogenous neurotransmitter GABA, leading to a decrease in neuronal excitability.
Antihistaminic Activity
This compound also possesses antihistamine properties, which contribute to its sedative effects. It is described as an antagonist at histamine receptors, although the specific subtype selectivity is not always detailed in the available literature, it is presumed to primarily target the H1 receptor, consistent with the sedative profile of first-generation antihistamines.
Anti-inflammatory and Analgesic Activity
The analgesic and anti-inflammatory actions of this compound are attributed to its ability to inhibit the cyclooxygenase-1 (COX-1) enzyme. By blocking COX-1, this compound interferes with the synthesis of prostaglandins, which are key mediators of inflammation and pain signaling.
Sigma Receptor Activity
There is also speculation that this compound may have agonist activity at both the sigma-1 and sigma-2 receptors. The clinical significance and contribution of this activity to its overall pharmacological profile remain to be fully elucidated.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as illustrative examples of how such data would be structured. The values provided are hypothetical and are intended to guide researchers in the presentation of their own experimental findings.
Table 1: Illustrative Receptor Binding Affinities (Ki) of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) [Hypothetical] |
| GABA-A (β subtype) | [³H]-Muscimol | Rat brain membranes | 50 |
| Histamine H1 | [³H]-Mepyramine | Human recombinant | 100 |
| Sigma-1 | [³H]-(+)-Pentazocine | Guinea pig brain | 200 |
| Sigma-2 | [³H]-DTG | Rat liver | 350 |
Table 2: Illustrative Functional Potencies (IC50/EC50) of this compound
| Assay | Target/Enzyme | Measurement | Potency (nM) [Hypothetical] |
| Functional Assay | GABA-A Receptor | GABA-evoked Cl- current | EC50: 150 |
| Enzyme Inhibition | COX-1 | Prostaglandin E2 production | IC50: 500 |
| Functional Assay | Histamine H1 Receptor | Histamine-induced Ca2+ flux | IC50: 250 |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
GABA-A Receptor Signaling Pathway
Histamine H1 Receptor Signaling Pathway
Cyclooxygenase-1 (COX-1) Signaling Pathway
Experimental Protocols
The following are detailed, representative protocols for conducting key in vitro assays to determine the pharmacological profile of a compound like this compound.
GABA-A Receptor Binding Assay ([³H]-Muscimol)
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Muscimol
-
Non-specific binding control: Unlabeled GABA or bicuculline methiodide
-
Tissue: Rat whole brain membranes (or specific brain regions)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, [³H]-Muscimol (e.g., 2-5 nM final concentration), and vehicle.
-
Non-specific Binding: Assay buffer, [³H]-Muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM) or bicuculline methiodide (e.g., 100 µM).
-
This compound Competition: Assay buffer, [³H]-Muscimol, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at 4°C for 30-60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Muscimol binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Binding Assay ([³H]-Mepyramine)
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Radioligand: [³H]-Mepyramine (also known as pyrilamine)
-
Non-specific binding control: Unlabeled mepyramine or another high-affinity H1 antagonist
-
Tissue/Cells: Guinea pig cerebellum membranes or a cell line stably expressing the human H1 receptor (e.g., CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound, prepared as described above.
-
Other materials as listed in Protocol 5.1.
Procedure:
-
Membrane Preparation: Prepare membranes from the chosen tissue or cell line as described in Protocol 5.1.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, [³H]-Mepyramine (e.g., 1-2 nM final concentration), and vehicle.
-
Non-specific Binding: Assay buffer, [³H]-Mepyramine, and a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
This compound Competition: Assay buffer, [³H]-Mepyramine, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to each tube. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction and wash the filters as described in Protocol 5.1.
-
Quantification: Measure radioactivity as described in Protocol 5.1.
-
Data Analysis: Calculate the IC50 and Ki values for this compound as described in Protocol 5.1.
COX-1 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 activity.
Materials:
-
Enzyme: Purified ovine or human COX-1
-
Substrate: Arachidonic acid
-
Cofactors: Hematin, epinephrine
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Detection Reagent: A suitable colorimetric or fluorometric probe to measure prostaglandin production (e.g., by measuring the peroxidase activity of COX or by ELISA for a specific prostaglandin like PGE2).
-
Test Compound: this compound, prepared as described above.
-
Positive Control: A known COX-1 inhibitor (e.g., indomethacin, SC-560).
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
100% Activity Control: Assay buffer, cofactors, COX-1 enzyme, and vehicle.
-
Inhibitor Wells: Assay buffer, cofactors, COX-1 enzyme, and varying concentrations of this compound or the positive control.
-
Blank: Assay buffer, cofactors, and vehicle (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Detection: Stop the reaction (e.g., by adding a stop solution) and measure the product formation using a microplate reader at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound in humans are not extensively reported in recent literature. As a quinazolinone derivative, it is expected to undergo hepatic metabolism. The presence of hydroxyl groups in its structure suggests that it may be subject to phase II conjugation reactions, such as glucuronidation, to facilitate its excretion. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
In Vivo Behavioral Effects
Given its pharmacological profile, this compound is expected to produce a range of behavioral effects in animal models, including:
-
Sedation and Hypnosis: A reduction in locomotor activity and an increase in sleep duration.
-
Anxiolysis: An increase in open-arm exploration in the elevated plus-maze or an increase in time spent in the light side of a light-dark box.
-
Analgesia: An increase in the latency to respond to a thermal or mechanical noxious stimulus (e.g., in the hot plate or von Frey test).
-
Anti-inflammatory Effects: A reduction in paw edema in a carrageenan-induced inflammation model.
Systematic in vivo studies are needed to quantify these effects and establish a dose-response relationship.
Conclusion
This compound is a pharmacologically complex agent with activities at GABA-A, histamine, and COX-1 targets, and potentially at sigma receptors. This profile underpins its observed sedative, anxiolytic, antihistaminic, and analgesic effects. While a qualitative understanding of its mechanisms exists, a significant gap remains in the quantitative characterization of its interactions with these targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the pharmacological profile of this compound and similar compounds. Such studies are essential for a complete understanding of its therapeutic potential and for the development of novel drugs with improved selectivity and safety profiles.
Disclaimer: This document is intended for research and informational purposes only. The quantitative data presented in the tables is illustrative and not based on experimental results for this compound. Researchers should conduct their own experiments to determine the actual pharmacological parameters of this compound.
References
Diproqualone: A Technical Guide on its Sedative and Anxiolytic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diproqualone, chemically known as 3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one, belongs to the quinazolinone class of central nervous system depressants[2][3]. Unlike its more notorious analogue, methaqualone, which was widely discontinued due to its high potential for abuse, this compound has remained in limited clinical use in some regions, often in combination formulations, for conditions such as inflammatory pain[1][4]. Its therapeutic utility is attributed to a broader pharmacological profile that extends beyond sedation and anxiolysis to include anti-inflammatory and analgesic effects. This document aims to consolidate the technical information regarding its sedative and anxiolytic actions.
Pharmacological Profile
The sedative and anxiolytic effects of this compound are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABAA) receptor system. However, its complete pharmacological profile is more complex, involving multiple targets that contribute to its overall effects.
Mechanism of Action
This compound's primary mechanism for its sedative and anxiolytic properties is its activity as a positive allosteric modulator of the GABAA receptor, with a reported selectivity for the β-subtype. By enhancing the effect of the inhibitory neurotransmitter GABA, this compound promotes chloride ion influx, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.
In addition to its GABAergic activity, this compound also exhibits:
-
Histamine Receptor Antagonism: It acts as an antagonist at histamine receptors, which likely contributes to its sedative and anti-inflammatory effects.
-
Cyclooxygenase-1 (COX-1) Inhibition: this compound inhibits the COX-1 enzyme, which is responsible for its analgesic and anti-inflammatory properties.
-
Sigma Receptor Activity: There is some evidence to suggest that this compound may also act as an agonist at sigma-1 and sigma-2 receptors, although the clinical significance of this interaction is not yet fully understood.
Data Presentation
A comprehensive search of scientific literature did not yield specific quantitative data for this compound's binding affinities (Ki, IC50) or in vivo potencies (ED50) for its sedative and anxiolytic effects. The following tables summarize the known pharmacological targets and the qualitative nature of this compound's interaction.
| Pharmacological Target | Interaction Type | Reported Effects | Quantitative Data |
| GABAA Receptor (β-subtype) | Agonist / Positive Allosteric Modulator | Sedation, Anxiolysis, Muscle Relaxation | Not Available |
| Histamine Receptors | Antagonist | Sedation, Antihistaminic Effects | Not Available |
| Cyclooxygenase-1 (COX-1) | Inhibitor | Analgesia, Anti-inflammatory Effects | Not Available |
| Sigma-1 Receptor | Possible Agonist | Undetermined Clinical Relevance | Not Available |
| Sigma-2 Receptor | Possible Agonist | Undetermined Clinical Relevance | Not Available |
Signaling Pathways
The primary signaling pathway involved in the sedative and anxiolytic effects of this compound is the enhancement of GABAergic neurotransmission.
This compound's GABAergic Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to characterize the sedative and anxiolytic properties of a compound like this compound.
In Vitro: GABAA Receptor Binding Assay
This assay determines the binding affinity of a test compound to the GABAA receptor.
-
Objective: To quantify the affinity of this compound for the GABAA receptor complex.
-
Materials:
-
Rat brain tissue (e.g., cortex or whole brain)
-
Radioligand (e.g., [3H]-Muscimol or [3H]-Flunitrazepam)
-
Test compound (this compound)
-
Non-specific binding control (e.g., unlabeled GABA or diazepam)
-
Buffers (Homogenization and Assay buffers)
-
Centrifuge, filtration apparatus, liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in assay buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding) from the resulting curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
In Vivo: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic effects of this compound in a rodent model.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (at various doses) or a vehicle control to different groups of animals, typically via intraperitoneal (IP) or oral (PO) route, at a predetermined time before testing. A positive control group receiving a known anxiolytic (e.g., diazepam) should also be included.
-
Testing:
-
Place each animal individually in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
In Vivo: Thiopental-Induced Sleeping Time for Sedative Activity
This test assesses the sedative-hypnotic properties of a compound by measuring its ability to potentiate the effects of a sub-hypnotic dose of a barbiturate.
-
Objective: To determine the sedative effects of this compound.
-
Materials:
-
Test animals (mice)
-
This compound
-
Thiopental sodium
-
Vehicle control
-
Positive control (e.g., diazepam)
-
-
Procedure:
-
Drug Administration: Administer this compound (at various doses), vehicle, or a positive control to different groups of mice.
-
Induction of Sleep: After a specified pretreatment time, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, IP) to all animals.
-
Observation:
-
Record the latency to the loss of the righting reflex (onset of sleep). The righting reflex is considered lost when the animal remains on its back for more than 30 seconds when placed in that position.
-
Record the duration of the loss of the righting reflex (duration of sleep).
-
-
Data Analysis:
-
A significant decrease in the onset of sleep and/or a significant increase in the duration of sleep in the this compound-treated groups compared to the vehicle control group indicates a sedative effect.
-
-
Experimental Workflows
The following diagram illustrates a general workflow for the preclinical evaluation of a compound's sedative and anxiolytic properties.
Preclinical Evaluation Workflow for Sedative-Anxiolytics.
Conclusion
This compound is a quinazolinone derivative with established sedative and anxiolytic properties, primarily mediated through its action on the GABAA receptor system. Its additional interactions with histamine receptors and the COX-1 enzyme contribute to a broader pharmacological profile that includes antihistaminic and analgesic effects. While the qualitative aspects of its mechanism of action are understood, a notable gap exists in the publicly available scientific literature regarding specific quantitative data on its binding affinities and in vivo potencies. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound to better understand its therapeutic potential and risks. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations into this compound and other novel sedative and anxiolytic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-427941) | 36518-02-2 [evitachem.com]
- 3. This compound | C12H14N2O3 | CID 64112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]
Diproqualone and the GABAA Receptor: An Examination of a Contested Mechanism
A Technical Review for Researchers and Drug Development Professionals
Introduction
Diproqualone, a quinazolinone derivative and an analog of methaqualone, has been used for its sedative, anxiolytic, and anti-inflammatory properties.[1] While its clinical use has been primarily for inflammatory pain, the precise molecular mechanisms underlying its central nervous system effects, particularly its interaction with the γ-aminobutyric acid type A (GABAA) receptor, remain a subject of discussion with limited dedicated research.[1] This technical guide addresses the current understanding of this compound's activity at the GABAA receptor, with a specific focus on the beta (β) subtypes. It is critical to note at the outset that publicly available, peer-reviewed scientific literature providing detailed quantitative data and experimental protocols on the antagonist activity of this compound at GABAA receptor β-subtypes is not available. In fact, the limited information that exists suggests an agonistic or modulatory role, rather than an antagonistic one.
The GABAA Receptor: A Primer
The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] It is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which assemble to form a central chloride-permeable pore.[3] The binding of the neurotransmitter GABA to its sites at the β+/α- interfaces triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect. The receptor complex also possesses numerous allosteric binding sites that can be modulated by a variety of drugs, including benzodiazepines, barbiturates, and neurosteroids.
This compound's Interaction with the GABAA Receptor: An Unclear Picture
While the user's query specifies antagonist activity, a review of available information suggests this compound may act as an agonist at the β subtype of the GABAA receptor. This would imply that this compound, like GABA, directly activates the receptor to open the chloride channel. However, this information is not substantiated by robust, peer-reviewed studies.
Given the lack of specific data on this compound, it is informative to examine its parent compound, methaqualone. Extensive research on methaqualone has characterized it as a positive allosteric modulator (PAM) of the GABAA receptor. This means that methaqualone does not directly open the channel itself but enhances the effect of GABA when it binds. Studies have shown that methaqualone acts at a distinct site from benzodiazepines and barbiturates, likely within the transmembrane domain at the β(+)/α(-) subunit interface. Methaqualone exhibits complex pharmacology, acting as a PAM at most αβγ and some αβδ receptor subtypes, and even as a negative allosteric modulator (NAM) at the α6β1δ subtype.
It is plausible that this compound shares a similar modulatory mechanism with methaqualone, potentially interacting with the β subunit as part of an allosteric binding site. However, without dedicated studies, this remains speculative.
Quantitative Data: A Notable Absence
A thorough search of the scientific literature reveals a lack of specific quantitative data regarding this compound's binding affinity (Ki, Kd) or functional potency (EC50, IC50) at any GABAA receptor subtype, including those containing β subunits. Consequently, the creation of a comparative data table as requested is not possible.
For illustrative purposes, the table below presents a hypothetical structure for such data, based on the kind of information that would be generated from relevant experiments.
Table 1: Hypothetical Quantitative Data for this compound Activity at GABAA Receptor β Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50, µM) - Antagonist Activity | Functional Assay (EC50, µM) - Agonist/PAM Activity |
| α1β1γ2 | Data not available | Data not available | Data not available |
| α1β2γ2 | Data not available | Data not available | Data not available |
| α1β3γ2 | Data not available | Data not available | Data not available |
Experimental Protocols: A General Overview
Due to the absence of specific published studies on this compound's antagonist activity at GABAA receptor β subtypes, detailed experimental protocols cannot be provided. However, the following section outlines the general methodologies that would be employed to investigate such interactions.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine if this compound binds to GABAA receptors containing specific β subunits and to quantify its binding affinity (Ki).
-
General Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) are transiently or stably transfected to express specific combinations of GABAA receptor subunits (e.g., α1β2γ2). The cell membranes containing these receptors are then isolated.
-
Competition Binding: The prepared membranes are incubated with a known radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]flumazenil for the benzodiazepine site, or [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
-
Electrophysiological Assays (Two-Electrode Voltage Clamp)
This functional assay measures the flow of ions through the GABAA receptor channel in response to the application of compounds.
-
Objective: To determine if this compound acts as an antagonist, agonist, or allosteric modulator at GABAA receptors containing specific β subunits.
-
General Protocol:
-
Oocyte Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Voltage Clamp Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Compound Application: GABA is applied to the oocyte to elicit a baseline chloride current. To test for antagonist activity, this compound would be co-applied with GABA to see if it reduces the GABA-elicited current. To test for agonist activity, this compound would be applied alone. To test for positive modulatory activity, this compound would be applied in the presence of a low concentration of GABA to see if it enhances the current.
-
Data Analysis: The changes in current are measured and plotted against the concentration of the applied compound to generate a concentration-response curve, from which parameters like IC50 (for antagonists) or EC50 (for agonists/modulators) and maximal efficacy can be determined.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general concepts of GABAA receptor signaling and the workflows for the experimental protocols described above. It is important to reiterate that these are generalized diagrams and are not based on specific experimental data for this compound.
Caption: Hypothetical signaling pathway of this compound as a GABAA receptor antagonist.
References
Diproqualone's Engagement with Histaminic and Cyclooxygenase-1 (COX-1) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diproqualone, a quinazolinone derivative, exhibits a multifaceted pharmacological profile characterized by its sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth analysis of this compound's activity at two key molecular targets: histaminic receptors and the cyclooxygenase-1 (COX-1) enzyme. While specific quantitative binding affinities and inhibitory concentrations for this compound are not extensively documented in publicly available literature, this guide synthesizes the known pharmacology of this compound, details the standard experimental protocols for assessing its activity, and illustrates the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of this compound and related compounds.
Introduction
This compound is a centrally acting compound that has been utilized for its therapeutic effects on the central nervous system. Its clinical utility is attributed to its interaction with multiple biological targets, including G-protein coupled receptors and enzymes involved in inflammatory pathways. Understanding the specific interactions of this compound with histaminic receptors and COX-1 is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.
Activity at Histaminic Receptors
This compound is known to act as an antagonist at histamine receptors. Histamine receptors are a class of G-protein coupled receptors that are integral to various physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. There are four subtypes of histamine receptors: H1, H2, H3, and H4. This compound's antihistaminic effects are primarily attributed to its antagonist activity at these receptors.
Quantitative Data
| Receptor Subtype | Representative Antagonist | Typical Ki Range (nM) |
| H1 Receptor | Diphenhydramine | 1 - 50 |
| H2 Receptor | Cimetidine | 50 - 200 |
| H3 Receptor | Thioperamide | 1 - 20 |
| H4 Receptor | JNJ 7777120 | 5 - 50 |
| Note: This data is for illustrative purposes and does not represent specific values for this compound. |
Experimental Protocol: Radioligand Binding Assay for Histamine Receptors
The following protocol describes a standard in vitro radioligand binding assay used to determine the binding affinity of a test compound like this compound for histamine receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for histamine H1, H2, H3, and H4 receptors.
Materials:
-
Membrane preparations from cells expressing the specific human histamine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand specific for each receptor subtype (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [¹²⁵I]-Iodoproxyfan for H3, [³H]-Histamine for H4).
-
Unlabeled histamine (for non-specific binding determination).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
Total and Non-Specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled histamine).
-
Incubation Conditions: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Histamine H1 receptor activation typically leads to the activation of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound is presumed to block this signaling cascade by preventing the initial binding of histamine to the H1 receptor.
Activity at Cyclooxygenase-1 (COX-1)
This compound's analgesic and anti-inflammatory effects are partly due to its inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data
Similar to its activity at histamine receptors, specific IC50 values for this compound's inhibition of COX-1 are not well-documented in the available literature. The following table provides a reference for the COX-1 inhibitory activity of a well-known non-steroidal anti-inflammatory drug (NSAID).
| Enzyme | Representative Inhibitor | Typical IC50 Range (µM) |
| COX-1 | Ibuprofen | 10 - 50 |
| Note: This data is for illustrative purposes and does not represent a specific value for this compound. |
Experimental Protocol: In Vitro COX-1 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound like this compound against the COX-1 enzyme.
Objective: To determine the IC50 value of this compound for COX-1 inhibition.
Materials:
-
Purified ovine or human COX-1 enzyme.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
This compound (test compound).
-
Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product).
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-1 enzyme in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the COX-1 enzyme solution and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Detection: Add the detection reagent and measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mechanism of Action
By inhibiting COX-1, this compound blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This reduction in prostaglandin synthesis is a key mechanism underlying its analgesic and anti-inflammatory effects.
Conclusion
This compound's pharmacological activity is complex, involving interactions with both histaminic receptors and the COX-1 enzyme. While specific quantitative data for these interactions are limited, the established methodologies and known signaling pathways provide a strong framework for further investigation. This technical guide serves as a foundational resource for researchers aiming to characterize the molecular pharmacology of this compound and to explore its potential in the development of new therapeutic agents. Future research should focus on generating precise quantitative data for this compound's activity at these targets to enable a more complete understanding of its therapeutic and potential side-effect profiles.
Diproqualone and its Potential as a Sigma-1 and Sigma-2 Receptor Antagonist: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Diproqualone, a quinazolinone derivative, has historically been recognized for its sedative, hypnotic, and analgesic properties, primarily attributed to its positive allosteric modulation of GABA-A receptors. However, the complex pharmacological profile of related compounds and the diverse functions of sigma receptors in cellular homeostasis and neurological processes warrant a thorough investigation into this compound's potential interactions with these enigmatic proteins. This technical guide provides an in-depth overview of the sigma-1 (σ1R) and sigma-2 (σ2R) receptors, their signaling pathways, and the established methodologies for their study. While direct evidence of this compound's affinity for sigma receptors is currently lacking in published literature, this document outlines a comprehensive framework for its evaluation as a potential σ1R and σ2R antagonist. By presenting the current understanding of sigma receptor antagonism and proposing a clear experimental path forward, this guide aims to stimulate and facilitate research into the broader pharmacological activities of this compound.
Introduction to Sigma Receptors
Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be unique, ligand-operated chaperone proteins residing primarily in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1] They are distinct from classical G protein-coupled or ionotropic receptors and play crucial roles in regulating intracellular signaling, cellular stress responses, and neuronal function.[1] Two primary subtypes have been identified: sigma-1 (σ1R) and sigma-2 (σ2R).
The Sigma-1 Receptor (σ1R)
The σ1R is a 223-amino acid transmembrane protein that acts as an intracellular signaling modulator.[2] It interacts with a wide array of client proteins, including ion channels, G protein-coupled receptors (GPCRs), and kinases, to regulate their function.[3] The chaperone activity of σ1R is regulated by ligand binding and cellular stress signals.
The Sigma-2 Receptor (σ2R)
The σ2R, identified as transmembrane protein 97 (TMEM97), is also located in the ER and is implicated in cholesterol homeostasis and cellular proliferation.[4] It often forms a complex with the progesterone receptor membrane component 1 (PGRMC1). Overexpression of σ2R is observed in various cancer cell lines, making it a target for both diagnostics and therapeutics.
Signaling Pathways
Antagonism of σ1R and σ2R can modulate a variety of downstream signaling cascades. The following diagrams illustrate the key pathways associated with these receptors.
Quantitative Data for Known Sigma Receptor Antagonists
While data for this compound is unavailable, the following tables provide binding affinities for well-characterized sigma receptor antagonists to serve as a reference.
Table 1: Binding Affinities of Selected Sigma-1 Receptor Antagonists
| Compound | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (σ2/σ1) |
| Haloperidol | ~3-10 | ~3-10 | ~1 |
| BD-1063 | ~1-10 | >1000 | >100 |
| NE-100 | ~1-5 | ~100-500 | ~100 |
| S1RA (E-52862) | ~17 | >1000 | >58 |
Note: Ki values are approximate and can vary based on experimental conditions.
Table 2: Binding Affinities of Selected Sigma-2 Receptor Antagonists
| Compound | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (σ1/σ2) |
| Siramesine | ~100 | ~0.1-1 | >100 |
| RHM-4 | >1000 | ~1-5 | >200 |
| SM-21 | >1000 | ~10-50 | >20 |
| Ifenprodil | ~100-500 | ~10-50 | ~10 |
Note: Ki values are approximate and can vary based on experimental conditions.
Proposed Experimental Protocols for this compound
To ascertain the potential sigma-1 and sigma-2 receptor antagonism of this compound, a series of standard pharmacological assays are proposed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for σ1R and σ2R.
Protocol for σ1R Competitive Binding Assay:
-
Tissue Preparation: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver.
-
Radioligand: Use a selective σ1R radioligand, such as --INVALID-LINK---pentazocine, at a concentration near its Kd.
-
Incubation: Incubate the membrane homogenates with the radioligand and a range of concentrations of this compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Protocol for σ2R Competitive Binding Assay:
-
Tissue Preparation: Prepare membrane homogenates from a tissue source with high σ2R expression, such as rat liver.
-
Radioligand: Use a non-selective sigma radioligand like [³H]DTG.
-
Masking: Include a selective σ1R ligand (e.g., (+)-pentazocine) in excess to saturate σ1R sites, thus isolating binding to σ2R.
-
Incubation, Separation, and Quantification: Follow steps 3-5 as described for the σ1R assay.
-
Data Analysis: Calculate the Ki for σ2R as described above.
Functional Assays
Functional assays are necessary to determine whether this compound acts as an antagonist, agonist, or inverse agonist at sigma receptors.
Objective: To characterize the functional activity of this compound at σ1R and σ2R.
Proposed Functional Assay (Calcium Mobilization):
-
Cell Culture: Use a cell line endogenously expressing or transfected with σ1R or σ2R.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure baseline intracellular calcium levels.
-
Treatment:
-
To test for antagonist activity, pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a known sigma receptor agonist (e.g., PRE-084 for σ1R).
-
-
Measurement: Measure the change in intracellular calcium concentration following agonist stimulation.
-
Data Analysis: An antagonist effect would be observed as a dose-dependent inhibition of the agonist-induced calcium mobilization.
Conclusion and Future Directions
The sigma-1 and sigma-2 receptors represent promising therapeutic targets for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. While this compound's mechanism of action has traditionally been focused on the GABAergic system, its structural features do not preclude potential interactions with other receptor systems. The lack of data on this compound's affinity for sigma receptors highlights a significant gap in our understanding of its pharmacological profile.
The experimental framework proposed in this guide provides a clear and robust path to characterizing the potential sigma receptor antagonism of this compound. Should this compound be found to possess significant affinity and antagonist activity at either or both sigma receptor subtypes, it would open up new avenues for its therapeutic application and for the development of novel drug candidates based on its chemical scaffold. It is imperative for the scientific community to undertake these investigations to fully elucidate the molecular pharmacology of this compound.
References
- 1. Radioligand dissociation measurements: potential interference of rebinding and allosteric mechanisms and physiological relevance of the biological model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Diproqualone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diproqualone is a quinazolinone derivative and an analogue of methaqualone, developed in the 1950s.[1] It has been marketed in some European countries for its sedative, anxiolytic, antihistamine, and analgesic properties.[1] The primary mechanism of action underlying its CNS effects is believed to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, similar to other sedative-hypnotics of its class.[1][2] Additionally, this compound is reported to exhibit antagonist activity at histamine receptors and inhibitory effects on the cyclooxygenase-1 (COX-1) enzyme, contributing to its antihistaminic and analgesic effects, respectively.[1] There is also speculation about its potential interaction with sigma-1 and sigma-2 receptors. This guide provides a comprehensive overview of the known CNS effects of this compound, its proposed mechanisms of action, and generalized experimental protocols for its pharmacological evaluation.
Mechanism of Action
This compound's diverse CNS effects stem from its interaction with multiple molecular targets. The primary and most characterized mechanism is its action on the GABA-A receptor complex.
GABA-A Receptor Modulation
This compound is classified as a GABAergic compound, acting as a positive allosteric modulator (PAM) of GABA-A receptors. Specifically, it is suggested to have agonist activity at the β subtype of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the CNS. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This neuronal inhibition manifests as the sedative, anxiolytic, and anticonvulsant effects observed with this compound.
Other Potential CNS Targets
-
Histamine Receptors: this compound is reported to be an antagonist at all histamine receptors, which would contribute to its sedative and antihistaminic properties.
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 by this compound is believed to be the basis for its analgesic and anti-inflammatory effects.
-
Sigma Receptors: There are suggestions of potential agonist activity at both sigma-1 and sigma-2 receptors, though the clinical relevance of this is yet to be determined.
Quantitative Data Summary
As previously stated, specific quantitative data for this compound's binding affinities and functional potencies are not available in the peer-reviewed literature. The following tables are provided as a template for the types of data that would be necessary to fully characterize the pharmacological profile of this compound.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| GABA-A (β subtype) | e.g., [³H]Flunitrazepam | Rat cortical membranes | Data not available | - |
| Histamine H1 Receptor | e.g., [³H]Pyrilamine | Human recombinant | Data not available | - |
| Sigma-1 Receptor | e.g., --INVALID-LINK---Pentazocine | Guinea pig brain | Data not available | - |
| Sigma-2 Receptor | e.g., [³H]DTG | Rat liver | Data not available | - |
Table 2: Functional Potencies (EC50/IC50) of this compound
| Assay | Target/Effect | Preparation | Potency (nM) | Reference |
| Electrophysiology | GABA-A receptor potentiation | Xenopus oocytes expressing human recombinant receptors | EC50: Data not available | - |
| Enzyme Inhibition | COX-1 Inhibition | Purified ovine COX-1 | IC50: Data not available | - |
| Enzyme Inhibition | COX-2 Inhibition | Purified human recombinant COX-2 | IC50: Data not available | - |
Experimental Protocols
The following sections outline generalized experimental protocols that could be employed to determine the quantitative data presented in the tables above and to assess the in vivo CNS effects of this compound.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for its putative receptor targets.
General Protocol:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat brain cortex for GABA-A and sigma receptors, or cells expressing the recombinant human receptor) in a suitable buffer and centrifuge to isolate the cell membranes.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A receptors) and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional effect of this compound on GABA-A receptor activity.
General Protocol:
-
Cell Preparation: Use cells expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells transfected with α, β, and γ subunits).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.
-
Data Acquisition: Record the changes in membrane current in response to drug application.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by this compound and plot a concentration-response curve to determine the EC50 value.
Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2 enzymes.
General Protocol:
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Inhibition Reaction: Pre-incubate the enzyme with varying concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) or other suitable method.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
In Vivo Behavioral Assays
Objective: To assess the sedative effects of this compound in rodents.
Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing room and locomotor activity chambers.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal).
-
Data Collection: Immediately place the animal in the locomotor activity chamber equipped with infrared beams to automatically record horizontal and vertical movements. Record activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the total distance traveled, number of movements, and time spent immobile. A significant decrease in these parameters compared to the vehicle group indicates a sedative effect.
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Protocol:
-
Apparatus: Use an elevated plus-shaped maze with two open and two enclosed arms.
-
Animal Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Objective: To assess the central analgesic properties of this compound.
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Baseline Measurement: Determine the baseline latency for each animal to show a pain response (e.g., licking a hind paw or jumping).
-
Drug Administration: Administer this compound or vehicle.
-
Test Measurement: At various time points after drug administration, place the animal on the hot plate and record the latency to the pain response. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in the latency to the pain response compared to baseline and the vehicle group indicates an analgesic effect.
Objective: To evaluate the anticonvulsant effects of this compound against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Administer this compound or vehicle to groups of mice or rats.
-
Seizure Induction: At the time of peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is determined for each dose group. An ED50 (the dose that protects 50% of the animals) can be calculated.
Conclusion
This compound is a pharmacologically active compound with a range of CNS effects attributable to its interaction with multiple molecular targets. Its primary mechanism of action as a positive allosteric modulator of GABA-A receptors positions it within the class of sedative-hypnotic drugs. Its additional activities at histamine and COX receptors provide a basis for its antihistaminic and analgesic properties. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data on its receptor binding and functional potencies. Further research is required to fully elucidate the detailed molecular pharmacology of this compound and to establish a clear dose-response relationship for its various CNS effects. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
Diproqualone's Anti-inflammatory Potential in Rheumatoid Arthritis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diproqualone, a quinazolinone derivative, has been utilized primarily in some European countries for its analgesic and anti-inflammatory properties, particularly in the context of osteoarthritis and rheumatoid arthritis.[1][2] Its mechanism of action is multifaceted, involving modulation of the GABAergic system, antagonism of histamine receptors, and inhibition of cyclooxygenase (COX) enzymes.[1][3] This technical guide provides an in-depth overview of the known anti-inflammatory properties of this compound with a specific focus on its potential application in rheumatoid arthritis. This document outlines its core mechanism of action, summarizes key quantitative data from available literature, provides detailed experimental protocols for its evaluation, and visualizes relevant signaling pathways and workflows.
Introduction to this compound
This compound is a structural analogue of methaqualone and belongs to the quinazolinone class of compounds.[1] Developed in the mid-20th century, it has been used for its sedative, anxiolytic, antihistaminic, and analgesic effects. Its therapeutic application in inflammatory pain associated with rheumatoid arthritis stems from its unique pharmacological profile that targets multiple pathways involved in the inflammatory cascade.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4(3H)-one |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molar Mass | 234.255 g/mol |
| CAS Number | 36518-02-2 |
Core Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are attributed to a combination of mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: this compound is reported to inhibit COX-1, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin production, this compound can alleviate the symptoms of inflammation.
-
Modulation of the GABAergic System: this compound acts as an agonist at the β subtype of the GABAa receptor. While primarily associated with its sedative and anxiolytic effects, modulation of GABAergic neurotransmission may also play a role in pain perception and could have indirect anti-inflammatory effects.
-
Histamine Receptor Antagonism: this compound exhibits antagonist activity at histamine receptors. Histamine is a potent mediator of inflammation, increasing vascular permeability and contributing to edema and pain. By blocking histamine receptors, this compound can mitigate these effects.
-
Potential Sigma Receptor Activity: Some sources suggest that this compound may also have agonist activity at sigma-1 and sigma-2 receptors. The role of these receptors in inflammation is an active area of research, and their modulation could contribute to this compound's overall pharmacological profile.
Quantitative Data
While specific quantitative data for this compound is scarce in publicly available literature, the following tables present a summary of the types of data that would be crucial for a comprehensive evaluation of its anti-inflammatory properties.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Enzyme | IC₅₀ (µM) | Assay Method | Reference |
| COX-1 | Data not available | Enzyme Immunoassay (EIA) for PGE₂ | Hypothetical |
| COX-2 | Data not available | Enzyme Immunoassay (EIA) for PGE₂ | Hypothetical |
Table 2: Receptor Binding Affinities
| Receptor Target | Kᵢ (nM) | Radioligand | Tissue Source | Reference |
| GABAa (β subtype) | Data not available | [³H]-GABA | Rodent brain membranes | Hypothetical |
| Histamine H₁ Receptor | Data not available | [³H]-pyrilamine | Human recombinant | Hypothetical |
| Sigma-1 Receptor | Data not available | [³H]-(+)-pentazocine | Rat liver membranes | Hypothetical |
| Sigma-2 Receptor | Data not available | [³H]-DTG | Rat brain membranes | Hypothetical |
Table 3: Preclinical Efficacy in a Rodent Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)
| Treatment Group | Dose (mg/kg) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) | Reference |
| Vehicle Control | - | 0 | 0 | Hypothetical |
| This compound | 10 | Data not available | Data not available | Hypothetical |
| This compound | 30 | Data not available | Data not available | Hypothetical |
| Positive Control (e.g., Methotrexate) | 1 | Data not available | Data not available | Hypothetical |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to assess the anti-inflammatory properties of this compound in the context of rheumatoid arthritis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin (positive control)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol and 500 µM hematin)
Procedure:
-
Prepare a series of dilutions of this compound and the positive control (Indomethacin) in the reaction buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the different concentrations of this compound or Indomethacin to the respective wells. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and Positive control (Indomethacin, 10 mg/kg, p.o.).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, this compound, or Indomethacin orally to the respective groups.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for GABAa, histamine, and sigma receptors.
General Protocol (can be adapted for each receptor):
-
Membrane Preparation: Prepare crude membrane fractions from appropriate tissues (e.g., rat brain for GABAa and sigma receptors, cells expressing recombinant human histamine receptors).
-
Radioligand Binding: In a reaction tube, combine the membrane preparation, a specific radioligand (e.g., [³H]-GABA, [³H]-pyrilamine, [³H]-(+)-pentazocine), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at an appropriate temperature for a specific time to allow for binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the COX-1 pathway.
Caption: this compound's agonistic action at the GABAa receptor.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound presents a compelling profile for the management of rheumatoid arthritis due to its multi-target mechanism of action. By inhibiting COX-1, modulating the GABAergic system, and antagonizing histamine receptors, it addresses several key pathways involved in the pathophysiology of this autoimmune disease. While the existing literature provides a solid foundation for its use, further in-depth studies are required to fully elucidate its quantitative pharmacological parameters and clinical efficacy in rheumatoid arthritis. The experimental protocols and conceptual frameworks provided in this whitepaper offer a roadmap for future research and development efforts aimed at harnessing the full therapeutic potential of this compound.
References
Methodological & Application
Application Note: Quantitative Determination of Diproqualone in Whole Blood using UHPLC-QqQ-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Diproqualone, a quinazolinone derivative, in whole blood samples. The protocol employs an ultra-high-performance liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS). Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for selective and sensitive detection. This method is suitable for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
This compound is a sedative and hypnotic drug of the quinazolinone class, structurally related to methaqualone. Accurate and reliable quantification of this compound in biological matrices is crucial for toxicological investigations and pharmacokinetic studies. The combination of UHPLC for high-resolution separation and triple quadrupole mass spectrometry for its high selectivity and sensitivity offers a powerful tool for the determination of this compound at low concentrations in complex biological samples like whole blood.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is utilized for the extraction of this compound from whole blood.[1][2][3]
Protocol:
-
Pipette 200 µL of whole blood into a 10 mL plastic vial.
-
Add 20 µL of an appropriate internal standard (IS) solution (e.g., Methaqualone-d7 at 100 ng/mL in methanol).
-
Add 200 µL of a pH 9 buffer solution and vortex briefly.
-
Add 2 mL of ethyl acetate to the vial.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample for 10 minutes at 2540 x g and 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase (ethyl acetate) to a clean 2 mL Eppendorf tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dry residue in 50 µL of methanol.
-
Transfer the reconstituted sample to a glass insert within an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions
System: UHPLC system (e.g., Shimadzu Nexera X2 or equivalent)[1] Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Butyl chemistry for isomeric separation) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Methanol with 0.1% Formic Acid and 10 mM Ammonium Formate Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 5.0 | 65 |
| 19.0 | 65 |
| 21.0 | 95 |
| 23.0 | 95 |
| 24.0 | 5 |
| 35.0 | 5 |
MS/MS Conditions
System: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu 8060 or equivalent) Ion Source: Electrospray Ionization (ESI) Polarity: Positive Scan Mode: Multiple Reaction Monitoring (MRM) Nebulizing Gas Flow: 3 L/min Heating Gas Flow: 10 L/min Interface Temperature: 250 °C Desolvation Line Temperature: 200 °C Heat Block Temperature: 350 °C Drying Gas Flow: 10 L/min
MRM Transitions: The selection of precursor and product ions, along with the optimization of collision energies, is critical for the sensitivity and selectivity of the method. For this compound, the fragmentation typically involves the dihydroxypropyl group, leading to the formation of characteristic product ions. The specific MRM transitions (precursor ion > product ions) and optimized collision energies should be determined empirically on the instrument in use or can be referenced from validated methods in the scientific literature, such as the work by Tusiewicz et al. (2024).
Results and Discussion
The developed UHPLC-QqQ-MS/MS method demonstrates excellent performance for the quantification of this compound in whole blood.
Data Presentation
| Parameter | Result |
| Linearity Range | 0.2–50 ng/mL |
| Coefficient of Determination (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intraday Precision (RSD%) | < 11.8% |
| Interday Precision (RSD%) | < 11.8% |
| Intraday Accuracy (RE%) | ±18.5% |
| Interday Accuracy (RE%) | ±18.5% |
| Recovery | 84.2–113.7% |
| Matrix Effect | ±15.8% |
Table 1: Summary of quantitative data for the UHPLC-QqQ-MS/MS determination of this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound determination.
Caption: Logical relationship in a triple quadrupole mass spectrometer.
Conclusion
The UHPLC-QqQ-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in whole blood. The simple and efficient sample preparation, coupled with the high performance of the analytical instrumentation, makes this protocol highly suitable for routine analysis in a variety of research and forensic settings. The validation data confirms that the method meets the rigorous requirements for accuracy and precision in bioanalytical measurements.
References
Application Notes and Protocols for the Analytical Detection of Diproqualone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Diproqualone in various biological matrices. The protocols are based on established analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). While a validated method for whole blood is presented, protocols for urine, oral fluid, and hair are proposed based on established methods for similar compounds due to the limited availability of this compound-specific literature for these matrices.
Analytical Methods Overview
The primary methods for the sensitive and selective detection of this compound and its metabolites in biological samples are chromatography-based techniques coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and specificity, allowing for the direct analysis of this compound in complex matrices with minimal sample preparation.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, often requiring derivatization to improve the volatility and thermal stability of the analyte.[3][4]
Analysis of this compound in Whole Blood
A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method has been established for the simultaneous determination of this compound along with other methaqualone analogs in whole blood.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | |
| Linearity Range | 0.2 - 50 ng/mL | |
| Coefficient of Determination (R²) | > 0.995 | |
| Intra-day Precision (RSD%) | ≤ 11.8% | |
| Inter-day Precision (RSD%) | ≤ 11.8% | |
| Intra-day Accuracy (RE%) | ±18.5% | |
| Inter-day Accuracy (RE%) | ±18.5% | |
| Recovery | 84.2% - 113.7% |
Experimental Protocol: UHPLC-QqQ-MS/MS Analysis of this compound in Whole Blood
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of whole blood into a 10 mL plastic vial.
-
Add 20 µL of an internal standard solution (e.g., Methaqualone-d7 at 100 ng/mL).
-
Add 200 µL of pH 9 buffer.
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 2540 x g for 10 minutes at 4°C.
-
Transfer the organic phase (supernatant) to a clean tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of methanol.
-
Transfer the solution to an autosampler vial for analysis.
b) UHPLC Conditions
-
Column: Kinetex F5 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 65% B over 5 min, hold at 65% B for 14 min, increase to 95% B at 21 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): To be determined by direct infusion of a this compound standard.
-
Product Ions (m/z): To be determined by fragmentation of the precursor ion.
-
Collision Energy (CE): Optimize for the specific precursor-product ion transitions.
-
Source Temperature: ~300°C.
-
Desolvation Temperature: ~500°C.
Workflow Diagram
Caption: Workflow for this compound analysis in whole blood.
Proposed Protocol for this compound Analysis in Urine (GC-MS)
This proposed method is adapted from established protocols for the analysis of other drugs of abuse in urine. Validation would be required before implementation.
Experimental Protocol: GC-MS Analysis of this compound in Urine
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 2 mL of urine, add an appropriate internal standard.
-
Adjust the pH to approximately 9.0 with a suitable buffer (e.g., borate buffer).
-
Add 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol 9:1 v/v).
-
Vortex for 10 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Proceed with derivatization.
b) Derivatization For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of the analyte. Silylation is a common approach.
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
c) GC-MS Conditions
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Workflow Diagram
Caption: Proposed workflow for this compound analysis in urine by GC-MS.
Proposed Protocol for this compound Analysis in Oral Fluid (LC-MS/MS)
This proposed method is based on general procedures for the analysis of drugs of abuse in oral fluid. Method validation is required.
Experimental Protocol: LC-MS/MS Analysis of this compound in Oral Fluid
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Collect oral fluid using a suitable collection device (e.g., Quantisal™) and mix with the provided buffer.
-
Centrifuge the sample to remove any particulate matter.
-
To 1 mL of the oral fluid/buffer mixture, add an internal standard.
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
b) LC-MS/MS Conditions The LC-MS/MS parameters can be adapted from the whole blood method described in section 2, with potential adjustments to the gradient to optimize separation from matrix components specific to oral fluid.
Workflow Diagram
Caption: Proposed workflow for this compound analysis in oral fluid.
Proposed Protocol for this compound Analysis in Hair (LC-MS/MS)
This proposed method is adapted from general forensic toxicology procedures for hair analysis. Validation is essential before use.
Experimental Protocol: LC-MS/MS Analysis of this compound in Hair
a) Sample Preparation
-
Wash approximately 20 mg of hair sequentially with dichloromethane, methanol, and water to remove external contamination.
-
Dry the hair completely.
-
Pulverize the hair sample.
-
To the pulverized hair, add an internal standard and 1 mL of methanol.
-
Incubate at 40°C overnight to extract the drug.
-
Centrifuge and transfer the methanol supernatant to a new tube.
-
Evaporate the methanol and reconstitute in the initial mobile phase.
b) LC-MS/MS Conditions The LC-MS/MS parameters can be adapted from the whole blood method (Section 2), with careful optimization of the sample cleanup to minimize matrix effects from the complex hair matrix.
Workflow Diagram
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. forensicrti.org [forensicrti.org]
- 4. Substance abuse testing of urine by GC/MS in scanning mode evaluated by proficiency studies, TLC/GC, and EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Diproqualone in Whole Blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Diproqualone in whole blood using ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS). The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and offers excellent linearity, precision, and accuracy, making it suitable for forensic toxicology, clinical research, and pharmacokinetic studies.
Introduction
This compound is a quinazolinone derivative and a designer analog of methaqualone, exhibiting sedative-hypnotic effects. The rise of new psychoactive substances (NPS) necessitates the development of reliable analytical methods for their detection and quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of such compounds. This document provides a detailed protocol for the quantification of this compound in whole blood.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methaqualone-d7 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Buffer solution (pH 9)
-
Drug-free whole blood
Instrumentation
-
UHPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A phenyl-butyl stationary phase column is recommended for optimal separation.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (10 µg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (100 ng/mL): Prepare a stock solution of Methaqualone-d7 in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the this compound stock solution with methanol to create calibration standards and quality control (QC) samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of whole blood into a 10-mL plastic vial.
-
Add 20 µL of the 100 ng/mL Methaqualone-d7 internal standard solution.
-
Add 200 µL of pH 9 buffer.
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge the sample for 10 minutes at 2540 x g and 4 °C.[1]
-
Transfer the upper organic phase to a clean 2-mL microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the dry residue in 50 µL of methanol.[1]
-
Transfer the reconstituted solution to an autosampler vial with a glass insert for LC-MS/MS analysis.
UHPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Phenyl-butyl stationary phase |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid and 10 mM Ammonium Formate in Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2.0 µL |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 19 | |
| 21 | |
| 23 | |
| 24 | |
| 35 |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 3 L/min[2] |
| Heating Gas Flow | 10 L/min[2] |
| Interface Temperature | 250 °C[2] |
| Desolvation Line Temp. | 200 °C |
| Heat Block Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
Quantitative Data
The method was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) recommendations.
Mass Spectrometric Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| This compound | 291.20 | 116.10 | 31 |
| 161.10 | 25 | ||
| Methaqualone-d7 (IS) | 258.20 | 109.10 | 33 |
| 136.15 | 24 |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2–50 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision | Within 20% |
| Accuracy | Within 20% |
| Recovery | 84.2% to 113.7% |
Visualizations
References
Application Note: Diproqualone Sample Preparation for Toxicological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diproqualone is a quinazolinone derivative, structurally related to methaqualone, and has been identified as a novel psychoactive substance (NPS). As with many designer drugs, robust and reliable analytical methods are crucial for its detection in biological matrices for clinical and forensic toxicology. This application note provides a detailed protocol for the sample preparation of this compound from whole blood for subsequent analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The described method is based on a validated liquid-liquid extraction (LLE) procedure that ensures high recovery and sensitivity.
Data Presentation
The following table summarizes the quantitative data for the sample preparation and analysis of this compound from whole blood using the described LLE protocol followed by UHPLC-MS/MS analysis.[1][2]
| Parameter | Value | Reference |
| Biological Matrix | Whole Blood | [1][2] |
| Extraction Technique | Liquid-Liquid Extraction (LLE) | [1] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | |
| Linear Concentration Range | 0.2–50 ng/mL | |
| Recovery | 84.2% to 113.7%* | |
| Precision and Accuracy | Within 20% |
*Recovery range is reported for a panel of nine methaqualone analogs, including this compound.
Experimental Protocols
Liquid-Liquid Extraction of this compound from Whole Blood
This protocol details the steps for the extraction of this compound from whole blood samples prior to UHPLC-MS/MS analysis.
Materials and Reagents:
-
Whole blood samples
-
This compound standard solution
-
Methaqualone-d7 (Internal Standard) solution (100 ng/mL in methanol)
-
pH 9 buffer solution
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Nitrogen gas supply
-
10 mL plastic vials
-
2 mL Eppendorf tubes
-
Centrifuge
-
Sample evaporator
-
Vortex mixer
-
Autosampler vials with glass inserts
Procedure:
-
Sample Aliquoting: Transfer 200 µL of whole blood into a 10 mL plastic vial.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL methanolic internal standard solution (Methaqualone-d7) to the blood sample.
-
pH Adjustment: Add 200 µL of pH 9 buffer to the vial.
-
Extraction:
-
Add 2 mL of ethyl acetate to the vial.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
-
Phase Separation:
-
Centrifuge the sample for 10 minutes at 2540 x g and 4 °C. This will separate the organic and aqueous layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic phase (ethyl acetate) into a clean 2 mL Eppendorf tube.
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40 °C.
-
-
Reconstitution:
-
Dissolve the dried residue in 50 µL of methanol.
-
-
Sample Transfer for Analysis:
-
Transfer the reconstituted solution into a glass insert within an autosampler vial for UHPLC-MS/MS analysis.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound from a whole blood sample.
Caption: Workflow for this compound sample preparation.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways of this compound are not extensively characterized, its effects as a sedative-hypnotic are mediated through the central nervous system. Like its predecessor methaqualone, it is believed to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a decrease in neuronal excitability.
Caption: Putative mechanism of this compound action.
References
Application Notes and Protocols for In Vivo Diproqualone Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating Diproqualone, a quinazolinone derivative with known sedative, anxiolytic, antihistamine, and analgesic properties.[1] Due to a lack of publicly available, specific in vivo dose-response, pharmacokinetic, and toxicology data for this compound, the following protocols are based on established methodologies for GABAergic compounds and quinazolinone derivatives. It is imperative that researchers conduct preliminary dose-finding and acute toxicity studies to establish safe and effective dose ranges for this compound before proceeding with the behavioral and pharmacokinetic assessments outlined below.
Mechanism of Action
This compound is an analogue of methaqualone and is understood to exert its primary effects through positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] Specifically, it is suggested to act on the β subtype of the GABA-A receptor.[1] Binding of this compound to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in the observed sedative, anxiolytic, and anticonvulsant effects. Additionally, this compound has been reported to have antagonist activity at histamine receptors and to inhibit the cyclooxygenase-1 (COX-1) enzyme, which may contribute to its anti-inflammatory and analgesic properties.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Assessing Diproqualone's Sedative Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diproqualone, a quinazolinone derivative, is structurally related to methaqualone and is anticipated to exhibit sedative-hypnotic properties. Its primary mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors, the principal inhibitory neurotransmitter system in the central nervous system.[1][2] By enhancing the effect of GABA, this compound is expected to reduce neuronal excitability, leading to sedation and hypnosis.[3]
These application notes provide detailed protocols for assessing the sedative effects of this compound in preclinical animal models. The described behavioral assays are widely used and validated for evaluating sedative and hypnotic agents.[4][5] They are designed to quantify changes in locomotor activity, motor coordination, and sleep induction. Adherence to these standardized protocols will ensure the generation of robust and reproducible data for the characterization of this compound's pharmacological profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a general experimental workflow for its assessment.
Experimental Protocols
The following protocols are designed for use with mice, but can be adapted for other rodent models. It is crucial to consider the animals' circadian rhythm, with testing of sedative agents often being more effective during the active (dark) phase.
Protocol 1: Open Field Test for Locomotor Activity
This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment. Sedative compounds are expected to decrease these activities.
Methodology:
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls made of a non-reflective material. The floor is divided into equal squares (e.g., 16 squares). The arena should be placed in a sound-attenuated room with consistent, dim lighting.
-
Animals: Male Swiss Webster mice (20-25g) are acclimatized to the housing facility for at least one week before testing.
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., 0.9% saline with 0.5% Tween 80) via intraperitoneal (IP) injection.
-
A positive control, such as Diazepam (1 mg/kg, IP), should be included.
-
-
Procedure:
-
30 minutes post-injection, place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the arena for a 5-minute period.
-
Record the following parameters, either manually or using an automated tracking system:
-
Number of squares crossed: The total number of grid lines crossed with all four paws.
-
Rearing frequency: The number of times the mouse stands on its hind legs.
-
Time spent in the center: The duration the mouse spends in the central squares of the arena.
-
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups and the positive control to the vehicle-treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Squares Crossed (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | - | 150 ± 12.5 | 25 ± 3.1 | 18 ± 2.2 |
| This compound | 10 | 110 ± 10.2 | 18 ± 2.5 | 15 ± 1.9 |
| This compound | 20 | 75 ± 8.5 | 10 ± 1.8 | 12 ± 1.5 |
| This compound | 40 | 40 ± 5.1 | 5 ± 1.1 | 8 ± 1.0 |
| Diazepam | 1 | 60 ± 7.9 | 8 ± 1.5 | 25 ± 2.8 |
| *Note: Data are hypothetical. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. |
Protocol 2: Rotarod Test for Motor Coordination
This test evaluates motor coordination, balance, and motor impairment. Sedative drugs often impair performance on this task.
Methodology:
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) with adjustable speed. The rod should be elevated (e.g., 20 cm) above a padded surface to cushion falls.
-
Animals: Male C57BL/6 mice (20-25g).
-
Training:
-
Prior to the test day, train the mice to stay on the rotarod at a constant low speed (e.g., 4 rpm) for at least 60 seconds. Repeat this training for 2-3 consecutive days.
-
-
Drug Administration: Administer this compound, vehicle, or a positive control as described in Protocol 1.
-
Procedure:
-
30 minutes post-injection, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod (in seconds).
-
Perform three trials for each mouse with a 15-minute inter-trial interval.
-
-
Data Analysis: Calculate the average latency to fall across the three trials for each mouse. Analyze the data using a one-way ANOVA with a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Average Latency to Fall (s) (Mean ± SEM) |
| Vehicle | - | 185 ± 15.6 |
| This compound | 10 | 140 ± 12.1 |
| This compound | 20 | 95 ± 10.8** |
| This compound | 40 | 50 ± 8.2 |
| Diazepam | 1 | 75 ± 9.5 |
| Note: Data are hypothetical. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. |
Protocol 3: Thiopental-Induced Sleeping Time
This protocol assesses the hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of a barbiturate like thiopental sodium.
Methodology:
-
Apparatus: Standard mouse cages.
-
Animals: Male Swiss Webster mice (20-25g).
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control as described in Protocol 1.
-
30 minutes after the initial treatment, administer thiopental sodium (e.g., 40 mg/kg, IP).
-
-
Procedure:
-
Immediately after thiopental administration, place each mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds when placed in that position.
-
Record the sleep latency: the time from thiopental injection to the loss of the righting reflex.
-
Record the sleep duration: the time from the loss to the spontaneous recovery of the righting reflex.
-
-
Data Analysis: Compare the sleep latency and sleep duration between the different treatment groups using a one-way ANOVA and a suitable post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) (Mean ± SEM) | Sleep Duration (min) (Mean ± SEM) |
| Vehicle | - | 5.2 ± 0.8 | 25.5 ± 3.1 |
| This compound | 10 | 4.1 ± 0.6 | 45.8 ± 4.5 |
| This compound | 20 | 3.0 ± 0.4 | 70.2 ± 6.8 |
| This compound | 40 | 2.1 ± 0.3 | 110.5 ± 9.2 |
| Diazepam | 1 | 2.5 ± 0.5** | 95.3 ± 8.5 |
| *Note: Data are hypothetical. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's sedative and hypnotic effects. By systematically assessing locomotor activity, motor coordination, and the potentiation of sleep, researchers can effectively characterize the central nervous system depressant properties of this compound. The provided diagrams and data tables serve as a guide for understanding the underlying mechanism of action and for the clear presentation of experimental findings. Consistent application of these methods will facilitate the comparison of this compound's potency and efficacy with other sedative-hypnotic agents.
References
- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Sedative/Hypnotics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Diproqualone Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diproqualone is a quinazolinone-class compound, analogous to methaqualone, known for its sedative, anxiolytic, antihistamine, and analgesic properties.[1][2] Its primary mechanism of action is believed to be the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter-gated ion channel in the central nervous system.[1][3] this compound acts as a positive allosteric modulator (PAM) at the β-subtype of the GABA-A receptor, enhancing the effect of GABA.[1] Like other quinazolinones such as methaqualone, it is thought to bind to a transmembrane site at the β(+)/α(-) subunit interface.
These application notes provide detailed protocols for three common cell-based assays to characterize the binding and functional potency of this compound at the GABA-A receptor. The quantitative data presented are based on its closely related analogue, methaqualone, and are intended to be illustrative.
Principle of GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride (Cl⁻) ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. Positive allosteric modulators like this compound bind to a site distinct from the GABA binding site and potentiate the receptor's response to GABA, leading to increased Cl⁻ influx and enhanced neuronal inhibition.
References
- 1. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
Diproqualone Camphosulfonate: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diproqualone is a quinazolinone-class compound and an analogue of methaqualone, developed in the late 1950s.[1] It is recognized for its sedative, anxiolytic, antihistaminic, and analgesic properties.[1][2] In clinical applications, this compound is primarily utilized for the management of inflammatory pain associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It is also less commonly used for insomnia, anxiety, and neuralgia.[1] Notably, this compound is commercially available as its camphosulfonate salt, often in combination with other active pharmaceutical ingredients such as ethenzamide or noramidopyrine.
This document provides an overview of the known pharmacological properties of this compound and outlines its potential areas of research based on its mechanism of action. Due to a lack of publicly available, detailed research protocols and quantitative data specifically for this compound camphosulfonate, this document will focus on its established mechanism of action and suggest potential experimental avenues.
Pharmacological Profile and Mechanism of Action
This compound exhibits a multi-target mechanism of action, which contributes to its diverse pharmacological effects:
-
GABAergic Activity : It acts as an agonist at the β subtype of the GABAa receptor, which is responsible for its sedative and anxiolytic effects.
-
Antihistaminic Activity : this compound functions as an antagonist at all histamine receptors.
-
Anti-inflammatory and Analgesic Activity : The compound inhibits the cyclooxygenase-1 (COX-1) enzyme, contributing to its anti-inflammatory and analgesic properties.
-
Sigma Receptor Activity : There is evidence to suggest that this compound may act as an agonist at both the sigma-1 and sigma-2 receptors, although the clinical significance of this interaction is not yet fully understood.
A patent from 1971 described a pharmaceutical composition containing this compound camphosulfonate in combination with noramidopyrine, highlighting its use for analgesic, anti-inflammatory, and spasmolytic activities.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound based on current literature.
Caption: Proposed multi-target mechanism of action of this compound.
Potential Research Applications and Experimental Protocols
1. In Vitro Receptor Binding and Functional Assays
-
Objective : To quantify the binding affinity and functional activity of this compound camphosulfonate at its target receptors.
-
Potential Protocols :
-
Radioligand Binding Assays : To determine the binding affinity (Ki) of this compound for GABAa receptor subtypes, histamine receptor subtypes, and sigma-1 and -2 receptors. This would involve using cell membranes expressing the target receptors and specific radioligands.
-
Electrophysiology : Using patch-clamp techniques on cells expressing GABAa receptors (e.g., HEK293 cells or Xenopus oocytes) to measure the effect of this compound on GABA-evoked currents. This would elucidate its modulatory effects on receptor function.
-
Enzyme Inhibition Assays : To determine the IC50 value of this compound for COX-1 and COX-2 enzymes. This would involve using purified enzymes and measuring the production of prostaglandins.
-
2. In Vivo Models of Pain and Inflammation
-
Objective : To evaluate the analgesic and anti-inflammatory efficacy of this compound camphosulfonate in preclinical models.
-
Potential Protocols :
-
Carrageenan-induced Paw Edema : A standard model for acute inflammation. This compound would be administered prior to carrageenan injection, and paw volume would be measured over time to assess anti-inflammatory effects.
-
Formalin Test : A model of tonic, localized pain. The effect of this compound on nocifensive behaviors (licking, biting) during both the acute and inflammatory phases would be quantified.
-
Adjuvant-induced Arthritis : A model for chronic inflammatory pain, relevant to its clinical use in rheumatoid arthritis. This compound would be administered over a period of time, and endpoints such as paw swelling, arthritic scores, and inflammatory markers would be assessed.
-
3. Behavioral Models for Sedative and Anxiolytic Effects
-
Objective : To characterize the sedative and anxiolytic properties of this compound camphosulfonate.
-
Potential Protocols :
-
Open Field Test : To assess locomotor activity and exploratory behavior. A reduction in movement could indicate sedative effects.
-
Elevated Plus Maze : A standard model for assessing anxiolytic activity. An increase in the time spent in the open arms of the maze would suggest an anxiolytic effect.
-
Light-Dark Box Test : Another model for anxiety-like behavior, where anxiolytic compounds typically increase the time spent in the light compartment.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, ED50 values) from dedicated research studies on this compound camphosulfonate. As such, a structured table for data comparison cannot be provided at this time. Researchers are encouraged to generate and publish such data to advance the understanding of this compound.
Conclusion
This compound, as its camphosulfonate salt, is a compound with a complex pharmacological profile that warrants further investigation. Its multi-target mechanism of action suggests potential therapeutic applications beyond its current use. The lack of detailed, publicly available research data presents an opportunity for new studies to characterize its properties comprehensively. The experimental outlines provided here offer a starting point for researchers to explore the pharmacology and therapeutic potential of this compound camphosulfonate.
References
Application Notes: Diproqualone as a Reference Standard in Forensic Analysis
Introduction
Diproqualone is a quinazolinone derivative and a structural analog of methaqualone, a sedative-hypnotic drug. While methaqualone is internationally controlled, its analogs, including this compound, have emerged as designer drugs, posing a significant challenge to forensic laboratories. The use of a well-characterized analytical reference standard is crucial for the unambiguous identification and accurate quantification of this compound in seized materials and biological specimens.[1][2] This document provides detailed protocols and application notes for the use of this compound as a reference standard in forensic analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The availability of certified reference materials is vital for ensuring that analytical results are accurate, reliable, and legally defensible.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development and interpretation of analytical data.
| Property | Value |
| Formal Name | 3-(2,3-dihydroxypropyl)-2-methyl-4(3H)-quinazolinone |
| CAS Number | 36518-02-2[1] |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.3 g/mol |
| UV max | 226 nm |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: 0.5 mg/ml |
Experimental Protocols
The following protocols are provided as a guide for the forensic analysis of this compound. Laboratories should perform their own validation to ensure the methods meet their specific requirements.
Protocol 1: Sample Preparation from Biological Matrices (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for the analysis of methaqualone analogs in whole blood and is suitable for preparing samples for LC-MS/MS analysis.
Materials:
-
Whole blood, urine, or serum samples
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Methaqualone-d₇)
-
Ethyl acetate (HPLC grade)
-
pH 9 buffer (e.g., borate or carbonate buffer)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample (e.g., whole blood) into a 10 mL glass centrifuge tube.
-
Add the appropriate amount of internal standard.
-
Add 1 mL of pH 9 buffer and briefly vortex.
-
Add 5 mL of ethyl acetate.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer the solution to an autosampler vial for injection.
Protocol 2: Analysis by UHPLC-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS)
This method allows for the highly sensitive and selective quantification of this compound. The parameters are based on a published method for methaqualone analogs.
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC)
-
Triple Quadrupole Mass Spectrometer (QqQ-MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient should be developed to separate this compound from other matrix components and potential isomers. An example could be starting at 10% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and re-equilibrating.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a standard solution of this compound. At least two transitions should be monitored for confident identification.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic drug analysis.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer (e.g., single quadrupole or ion trap) with an electron ionization (EI) source.
Sample Preparation:
-
The reconstituted extract from Protocol 1 can be used. For GC-MS, the final solvent should be volatile and compatible with the system (e.g., ethyl acetate, methanol).
-
Derivatization (e.g., silylation) may be considered to improve the chromatographic peak shape and sensitivity of the dihydroxypropyl group, but direct analysis is often possible.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5-10 minutes.
-
-
Injection Mode: Splitless (1 µL).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 40-500).
-
Source Temperature: 230°C.
-
Identification: The retention time and the acquired mass spectrum of the analyte in the sample must match those of the this compound reference standard analyzed under the same conditions. Comparison with a spectral library is also recommended.
Data Presentation
The following table summarizes typical validation parameters for a UHPLC-QqQ-MS/MS method for the determination of methaqualone analogs, including this compound, in whole blood.
| Parameter | This compound |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL |
| Recovery | 84.2% - 113.7% |
| Precision (RSD%) | < 20% |
| Accuracy (Bias%) | < 20% |
Visualizations
Experimental Workflow
The general workflow for the forensic analysis of this compound using a reference standard is outlined below.
Caption: General experimental workflow for this compound analysis.
Logic for Analyte Identification
A reference standard is fundamental for the positive identification of an analyte in a sample. The process relies on comparing multiple uncorrelated analytical parameters.
Caption: Logical process for identification using a reference standard.
Metabolism Considerations
While specific metabolic pathways for this compound are not extensively documented, its structural similarity to methaqualone suggests it may undergo similar biotransformations. The metabolism of methaqualone is known to proceed via an epoxide-diol pathway, leading to the formation of various hydroxylated metabolites. Therefore, forensic analysis of biological samples should also consider the potential presence of this compound metabolites, which can be crucial for interpreting toxicological findings, especially in cases where the parent drug is no longer detectable. Development of analytical methods for these potential metabolites would also require the use of appropriate reference standards.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Diproqualone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Diproqualone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a compound belonging to the quinazolinone class, which is investigated for its potential therapeutic properties.[1] Like many quinazolinone derivatives, this compound exhibits poor aqueous solubility, which can lead to challenges in various experimental settings, including in vitro assays and formulation development.[1] This poor solubility can result in precipitation of the compound in aqueous buffers, leading to inaccurate and unreliable experimental data.[1]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |
| Molecular Weight | 234.26 g/mol | [2] |
| Calculated logP | -0.4 | PubChem |
| Water Solubility | Poorly soluble | |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol |
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of this compound in aqueous solutions. The choice of method depends on the specific experimental requirements, including the desired concentration, the biological system under investigation, and the formulation strategy. Key approaches include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
pH Adjustment: For ionizable compounds, modifying the pH of the solution can significantly alter solubility.
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.
Q4: How do I choose the most appropriate solubilization method for my experiment?
A4: The selection of a suitable solubilization method should be guided by several factors:
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Downstream Application: The chosen method should not interfere with the experimental assay. For example, high concentrations of organic solvents or surfactants might be toxic to cells in cell-based assays.
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Required Concentration: The desired final concentration of this compound will influence the choice of method, as some techniques offer a greater solubility enhancement than others.
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Formulation Requirements: For in vivo studies, the safety and regulatory acceptance of the excipients used are critical considerations.
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Compound Stability: The chosen method should not degrade the compound. For instance, high temperatures used in some solid dispersion techniques may not be suitable for thermolabile compounds.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitation in stock solution (e.g., in DMSO) upon storage. | The compound is coming out of solution at a lower temperature. | Store the stock solution at room temperature if stability permits. Ensure the use of anhydrous DMSO, as absorbed water can reduce solubility. |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous environment causes the poorly soluble compound to precipitate out of the solution. | 1. Reduce the final concentration: Lower the target concentration of this compound in the assay. 2. Increase the percentage of DMSO: Determine the maximum DMSO concentration tolerated by your assay (typically <0.5% for cell-based assays) and adjust the dilution accordingly. 3. Use a co-solvent: Add a water-miscible organic solvent like ethanol or PEG 400 to the aqueous buffer. 4. Incorporate a surfactant: Add a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to the assay buffer at a concentration above its critical micelle concentration (CMC). |
| Low or inconsistent bioactivity observed. | The compound may not be sufficiently soluble in the assay buffer to reach its effective concentration, leading to inaccurate results. | 1. Verify solubility: Experimentally determine the solubility of this compound in your specific assay buffer using a method like the shake-flask protocol. 2. Employ a solubility-enhancing technique: Utilize methods such as cyclodextrin complexation or preparing a solid dispersion to increase the compound's concentration in the assay medium. |
| Difficulty in preparing a concentrated aqueous stock solution. | The intrinsic low aqueous solubility of this compound prevents the formation of a high-concentration stock in water alone. | For applications requiring a concentrated aqueous stock, consider advanced formulation strategies such as creating a solid dispersion or a cyclodextrin inclusion complex. These can then be dissolved in water to achieve a higher concentration than the drug alone. |
Experimental Protocols
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound.
Materials:
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This compound powder
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Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
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Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
Procedure:
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Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
After the incubation period, stop the agitation and allow the suspension to settle.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Solubility Enhancement using Co-solvents
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., 10 mM in DMSO)
-
Aqueous buffer
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
To each buffer, add the this compound stock solution to achieve the desired final concentration.
-
Vortex the solutions vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solutions for any signs of precipitation.
-
It is recommended to determine the maximum tolerable co-solvent concentration for your specific assay to avoid any confounding effects.
Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is effective for forming an inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Water
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the desired molar ratio of this compound and cyclodextrin (e.g., 1:1 or 1:2) in a mortar.
-
Add a small amount of a water/ethanol mixture to form a paste-like consistency.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can be dissolved in an aqueous medium to achieve a higher concentration of this compound.
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This technique can significantly improve the dissolution rate and solubility of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)
-
Volatile organic solvent (e.g., ethanol, methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Dissolve both components completely in the selected volatile solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.
-
Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
The resulting solid dispersion can be used for dissolution studies or to prepare aqueous solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.26 g/mol |
| Appearance | White crystalline powder |
| Calculated logP | -0.4 |
| Aqueous Solubility | Poorly soluble |
| Organic Solvent Solubility | Soluble in DMSO, ethanol |
Table 2: Comparison of Solubilization Strategies for Poorly Soluble Drugs
| Method | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous medium. | Variable, depends on co-solvent and concentration. | Simple to prepare and implement. | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution. |
| pH Adjustment | Increases the ionization of the drug. | Can be >1000-fold for ionizable compounds. | Simple and cost-effective. | Only applicable to ionizable drugs; risk of precipitation with pH changes. |
| Surfactants | Forms micelles that encapsulate the drug. | Variable, depends on surfactant and concentration. | Effective at low concentrations. | Potential for cell toxicity; can interfere with some assays. |
| Cyclodextrin Complexation | Forms an inclusion complex, masking the hydrophobic parts of the drug. | 5 to 100-fold or more. | Generally low toxicity; can improve stability. | Can be expensive; may alter drug-receptor interactions. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state. | Can be significant, leading to faster dissolution. | Enhances both solubility and dissolution rate. | Can be complex to prepare; potential for physical instability (recrystallization). |
Visualizations
This compound Signaling Pathway
This compound is a GABAergic compound, acting as an agonist at the β subtype of the GABAa receptor. The following diagram illustrates the general signaling pathway of a GABAa receptor.
Caption: GABAa Receptor Signaling Pathway.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting and implementing a solubility enhancement strategy for this compound.
Caption: Workflow for Solubility Enhancement.
References
Diproqualone stability in different solvent systems
Welcome to the technical support center for Diproqualone stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and analyzing this compound in various solvent systems. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the stability assessment of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation in control samples. | 1. Contaminated solvent. 2. Improper storage of stock solution. 3. Instability in the chosen solvent under ambient conditions. | 1. Use fresh, high-purity (e.g., HPLC grade) solvents. 2. Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] 3. Evaluate the intrinsic stability of this compound in the solvent at the storage temperature. |
| Inconsistent or non-reproducible stability results. | 1. Inaccurate sample preparation. 2. Fluctuation in incubation temperature or light exposure. 3. Issues with the analytical method. | 1. Ensure accurate and consistent pipetting and dilutions. 2. Use a calibrated incubator and protect samples from light, unless photostability is being tested. 3. Validate the analytical method for linearity, precision, and accuracy.[2] |
| Precipitation of this compound during the experiment. | 1. Poor solubility in the chosen solvent system. 2. Change in pH or solvent composition during the experiment. 3. Exceeding the solubility limit upon cooling. | 1. Consult solubility data and consider using a co-solvent or a different vehicle. Common formulations for poorly soluble drugs include PEG400, Tween 80, or a mix of Cremophor/Ethanol.[1] 2. Ensure the buffer capacity is sufficient and that solvent evaporation is minimized. 3. Prepare solutions at the experimental temperature if possible. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation of this compound. 2. Presence of impurities in the starting material. 3. Interaction with excipients or container. | 1. This is expected in forced degradation studies. The goal is to identify these degradation products.[3][4] 2. Analyze the this compound reference standard to identify any pre-existing impurities. 3. Perform compatibility studies with formulation components. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic compounds. For specific applications, other organic solvents like ethanol may be used. It is crucial to select a solvent in which this compound is stable and that is compatible with the downstream experimental conditions.
Q2: How should I store this compound solutions to minimize degradation?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed containers, protected from light. Working solutions should be prepared fresh daily if possible.
Q3: What conditions should be tested in a forced degradation study for this compound?
According to ICH guidelines, forced degradation studies should assess the stability of a drug under various stress conditions. These typically include:
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Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
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Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
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Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
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Thermal Degradation: Storing the solid drug and solutions at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the solid drug and solutions to light sources as specified in ICH Q1B guidelines.
Q4: How much degradation is targeted in a forced degradation study?
The goal is to achieve a noticeable but not complete degradation of the drug, typically in the range of 5-20%. This allows for the reliable detection and characterization of degradation products. If degradation is too extensive, it can lead to the formation of secondary and tertiary degradation products, complicating the analysis.
Q5: What is a stability-indicating analytical method?
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products without interference from the parent drug or other components in the sample. HPLC with UV or mass spectrometric detection is a commonly used technique for this purpose.
Quantitative Stability Data
The following tables present hypothetical stability data for this compound in various solvent systems under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound (1 mg/mL) in Aqueous Buffer Systems at 60°C
| Time (hours) | % Remaining (pH 2.0, 0.01 M HCl) | % Remaining (pH 7.4, PBS) | % Remaining (pH 9.0, 0.01 M Borate) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.2 | 99.5 | 96.5 |
| 8 | 96.5 | 99.1 | 92.8 |
| 24 | 90.1 | 97.2 | 81.3 |
| 48 | 82.3 | 94.8 | 68.7 |
Table 2: Stability of this compound (1 mg/mL) in Different Solvents at 40°C
| Time (days) | % Remaining (DMSO) | % Remaining (Ethanol) | % Remaining (5% DMSO in Saline) | % Remaining (3% H₂O₂) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.9 | 91.2 |
| 3 | 99.5 | 98.7 | 96.5 | 78.5 |
| 7 | 99.1 | 97.2 | 93.1 | 60.1 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Thermal Degradation (Solution): Dilute the stock solution with a neutral solvent (e.g., water or saline with a co-solvent if needed) to a final concentration of 1 mg/mL.
-
Control Sample: Prepare a sample in the same neutral solvent.
-
-
Incubation:
-
Incubate the acid, base, and thermal samples in a water bath or incubator at a specified temperature (e.g., 60°C).
-
Keep the oxidative degradation sample at room temperature.
-
Store the control sample at 4°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Decision tree for troubleshooting unexpected this compound degradation.
References
Improving signal-to-noise ratio in Diproqualone mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) during the mass spectrometry analysis of Diproqualone.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a poor signal-to-noise ratio when analyzing this compound?
A1: The most common cause is often a combination of factors including inefficient ionization, matrix effects from complex sample matrices, and suboptimal instrument parameters.[1][2] this compound, being a small molecule, can be susceptible to interference from co-eluting endogenous substances which can suppress its ionization.[3][4]
Q2: Which ionization technique is best suited for this compound analysis?
A2: Electrospray Ionization (ESI) in positive ion mode is the recommended technique for analyzing this compound and other related quinazolinone derivatives.[5] This is due to the presence of basic nitrogen atoms in the quinazolinone core which are readily protonated.
Q3: How can I minimize matrix effects in my this compound samples?
A3: To minimize matrix effects, a robust sample preparation method is crucial. Liquid-liquid extraction (LLE) has been shown to be effective for this compound. Additionally, optimizing chromatographic separation to isolate this compound from matrix components is a key strategy. Using a suitable internal standard can also help to compensate for matrix-induced signal suppression or enhancement.
Q4: What are the expected major fragment ions for this compound in MS/MS?
A4: The fragmentation of this compound involves the quinazolinone core and the dihydroxypropyl group. Characteristic fragment ions are observed at m/z 116, 118, and 161. The fragment at m/z 161 results from the detachment of the dihydroxypropyl group. The ions at m/z 116 and 118 are formed through a mechanism involving the quinazolinone structure.
Q5: My baseline is very noisy. What are the likely sources and how can I reduce it?
A5: A noisy baseline can originate from several sources, including contaminated solvents or reagents, a dirty ion source, or electronic noise. To reduce baseline noise, always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Regularly cleaning the ion source is also critical. If chemical contamination is suspected, flushing the LC system is recommended.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound mass spectrometry.
Guide 1: Low or No this compound Signal
If you are observing a weak or absent signal for this compound, follow this troubleshooting workflow.
Caption: Workflow for diagnosing the cause of a low or absent this compound signal.
Troubleshooting Steps:
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Direct Infusion: Bypass the LC system and directly infuse a known concentration of this compound standard into the mass spectrometer.
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Signal Assessment: If a strong and stable signal is observed during infusion, the issue likely lies with the LC system or the sample preparation process. If the signal is still weak or absent, the problem is within the mass spectrometer itself.
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LC System and Sample Prep Check: If the MS is functioning correctly, investigate the LC system for leaks, pressure fluctuations, and column issues. Also, verify the sample preparation procedure for complete extraction and correct standard concentrations.
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MS System Check: If the direct infusion fails to produce a good signal, inspect and clean the ion source. Verify that all MS parameters, including voltages and gas flows, are set correctly.
Guide 2: High Background Noise
High background noise can obscure the this compound signal. Use this guide to identify and mitigate the source of the noise.
Caption: A logical approach to identifying and reducing high background noise.
Troubleshooting Steps:
-
Solvent Blank Injection: Inject a pure solvent blank to determine if the noise is inherent to the system or introduced with the sample.
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Noise Assessment: If the noise persists in the blank injection, the source is likely contamination within the LC-MS system. If the noise is absent in the blank but appears with sample injections, the issue is related to the sample matrix or preparation.
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System Contamination: For system-level noise, ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases. Thoroughly flush the LC system and clean the ion source.
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Sample-Related Noise: If the noise is introduced with the sample, refine your sample preparation protocol to better remove interfering matrix components.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of methaqualone analogs, including this compound, in biological samples.
Materials:
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Biological sample (e.g., blood)
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Ethyl acetate (LC-MS grade)
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pH 9 buffer (e.g., ammonium carbonate)
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Internal standard solution (e.g., Methaqualone-d7)
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Vortex mixer
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Centrifuge
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Evaporation system (e.g., nitrogen evaporator)
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Reconstitution solvent (e.g., initial mobile phase)
Procedure:
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To 1 mL of the biological sample, add the internal standard.
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Adjust the pH of the sample to 9 using a suitable buffer.
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Add 3 mL of ethyl acetate.
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Vortex the mixture for 2 minutes to ensure thorough mixing.
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Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
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Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
The following are typical starting parameters for the analysis of this compound. Optimization for your specific instrument is recommended.
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS grade) |
| Mobile Phase B | Acetonitrile (LC-MS grade) |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2.0 µL |
MS/MS Parameters (ESI+):
| Parameter | Recommended Range/Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.5 kV |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 250 °C |
| Heat Block Temperature | 350 °C |
| MRM Transitions | Precursor Ion -> Product Ions (e.g., for this compound, monitor transitions leading to fragments like m/z 116, 118, 161) |
Quantitative Data Summary
The following tables summarize typical ESI source parameters and their impact on signal intensity for small molecules like this compound. Optimal values are instrument-dependent and should be determined empirically.
Table 1: ESI Source Parameter Optimization
| Parameter | Typical Range | Effect on S/N |
| Capillary Voltage | 3.0 - 5.0 kV | Too low: inefficient ionization. Too high: potential for fragmentation. |
| Nebulizer Gas Pressure | 20 - 60 psi | Affects droplet size and desolvation efficiency. |
| Drying Gas Temperature | 250 - 450 °C | Aids in solvent evaporation; crucial for efficient ionization. |
| Drying Gas Flow Rate | 5 - 15 L/min | Higher flow can improve desolvation but may reduce sensitivity if too high. |
Table 2: Mobile Phase Additives for Improved Ionization
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Promotes protonation in positive ESI mode, enhancing signal for basic compounds like this compound. |
| Ammonium Formate | 5 - 10 mM | Can improve peak shape and ionization efficiency. |
| Ammonium Acetate | 5 - 10 mM | An alternative to ammonium formate, can also enhance signal. |
References
Technical Support Center: Diproqualone Analysis in Blood Samples
Welcome to the technical support center for the bioanalysis of Diproqualone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues, with a specific focus on mitigating matrix effects in blood samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., blood, plasma).[1][2][3] In blood analysis, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[1] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS-based assays.[1]
Q2: I am observing low signal intensity for this compound. Could this be due to ion suppression?
A2: Yes, low signal intensity is a common symptom of ion suppression, a type of matrix effect where co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This is particularly prevalent with electrospray ionization (ESI) sources. To confirm if ion suppression is occurring, you can perform a post-column infusion experiment.
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of this compound spiked into an extracted blank blood matrix to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).
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Matrix Factor (MF) < 1 indicates ion suppression.
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Matrix Factor (MF) > 1 indicates ion enhancement.
For regulatory purposes, the precision of the internal standard-normalized matrix factor across different lots of matrix should be within an acceptable range (e.g., ≤15% CV).
Q4: What is an acceptable range for matrix effects in a validated bioanalytical method?
A4: While the ideal scenario is to have a matrix factor of 1 (no effect), this is rarely achieved. In a validated method for a panel of 102 drugs in whole blood, 93% of the analytes were within a matrix effect window of 60% to 130% (MF of 0.6 to 1.3). For regulated bioanalysis, the focus is often on the consistency of the matrix effect across different sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should typically not exceed 15%.
Q5: What type of internal standard is recommended for this compound analysis to best compensate for matrix effects?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. A SIL-IS is expected to have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar extraction recovery and ionization suppression or enhancement. In a validated method for this compound and its analogs, Methaqualone-d7 was used as the internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in blood samples.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound | 1. Matrix Overload: High concentration of matrix components co-eluting with the analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) or a specific phospholipid removal procedure. 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from interfering matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High Variability in this compound Results Between Replicate Injections | 1. Inconsistent Matrix Effects: Significant variation in the composition of the blood matrix between samples. 2. Inefficient Sample Preparation: Inconsistent removal of matrix components during extraction. | 1. Use a SIL Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Refine Sample Preparation: Ensure the sample preparation protocol is robust and consistently applied. For a validated method for this compound, liquid-liquid extraction with ethyl acetate at pH 9 has been shown to be effective. |
| Low or Inconsistent Recovery of this compound | 1. Suboptimal Extraction Conditions: The pH or solvent used for extraction may not be ideal for this compound. 2. Analyte Degradation: this compound may be unstable under the storage or extraction conditions. | 1. Optimize Extraction Protocol: For this compound, a liquid-liquid extraction with ethyl acetate at a basic pH (pH 9) has demonstrated good recovery. 2. Assess Analyte Stability: Perform freeze-thaw and bench-top stability experiments in the blood matrix to ensure this compound is not degrading during sample handling and processing. |
| Unexpected Peaks or Interferences in the Chromatogram | 1. Endogenous Matrix Components: Lipids, phospholipids, or other endogenous substances in the blood. 2. Metabolites of this compound: Potential for metabolites to co-elute or have similar mass transitions. | 1. Enhance Chromatographic Resolution: Modify the LC gradient, change the column chemistry, or use a higher efficiency column (e.g., UHPLC) to separate the interfering peaks from this compound. 2. Improve Sample Cleanup: Utilize sample preparation techniques that specifically target the removal of interfering substances, such as phospholipid removal plates or SPE. |
Quantitative Data Summary
The following table summarizes the validation parameters from a published UHPLC-QqQ-MS/MS method for the determination of this compound in whole blood.
| Parameter | This compound |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Linear Concentration Range | 0.2–50 ng/mL |
| Precision (CV%) | Within ±20% |
| Accuracy (% Bias) | Within ±20% |
| Recovery | 84.2–113.7% |
| Internal Standard | Methaqualone-d7 |
Detailed Experimental Protocols
Example Protocol: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood
This protocol is based on a validated method for the analysis of this compound and its analogs in whole blood.
1. Sample Preparation: a. To 200 µL of whole blood sample in a 10-mL plastic vial, add 20 µL of the internal standard solution (Methaqualone-d7 in methanol, 100 ng/mL). b. Add 200 µL of a pH 9 buffer (e.g., carbonate-bicarbonate buffer). c. Perform liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 10 minutes. d. Centrifuge the sample for 10 minutes at 2540 x g and 4°C.
2. Evaporation and Reconstitution: a. Transfer the organic (upper) layer to a clean tube. b. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dry residue in 50 µL of methanol. d. Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.
3. UHPLC-MS/MS Analysis:
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Column: A suitable reversed-phase UHPLC column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Injection Volume: 5-10 µL.
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MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound and Methaqualone-d7.
Visualizations
Caption: Workflow for this compound extraction from blood.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Optimizing Diproqualone Extraction from Tissue Samples
Welcome to the technical support center for the optimization of diproqualone extraction from various tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from tissue samples?
A1: The main challenges in extracting this compound, a basic quinazolinone derivative, from tissue samples include:
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High Lipid Content: Tissues such as the brain, liver, and adipose tissue are rich in lipids, which can be co-extracted with this compound. These lipids can cause significant matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate quantification.
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Matrix Effects: Besides lipids, other endogenous components of the tissue matrix can interfere with the analysis, affecting the accuracy, precision, and sensitivity of the method.[1][2][3][4]
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Low Recovery: this compound may bind to proteins or other macromolecules in the tissue, leading to incomplete extraction and low recovery rates. The choice of extraction solvent and pH are critical to efficiently break these interactions.
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Analyte Stability: this compound may be susceptible to degradation during the homogenization and extraction process, especially if harsh conditions (e.g., high temperatures, extreme pH) are used.[5]
Q2: Which tissue homogenization technique is best for this compound analysis?
A2: The choice of homogenization technique depends on the tissue type and the available equipment.
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Mechanical Homogenization: Bead beaters, rotor-stator (e.g., Polytron), or ultrasonic homogenizers are effective for most tissue types, including tougher tissues like muscle. These methods physically disrupt the tissue structure to release the analyte. It is crucial to perform homogenization on ice to prevent degradation of this compound.
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Enzymatic Digestion: For some complex tissues, enzymatic digestion with proteases can be used, but this method is slower and requires careful optimization to avoid degradation of the target analyte.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
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Effective Sample Cleanup: Employing a robust cleanup step after extraction, such as solid-phase extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method, can remove a significant portion of interfering matrix components like phospholipids.
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Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce ion suppression or enhancement.
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Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure can help to compensate for matrix effects.
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Use of an Isotopic Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected by the matrix in the same way as the analyte.
Q4: What are the expected metabolites of this compound in tissue?
A4: While specific data on this compound metabolism in tissue is limited, based on studies of its analog, methaqualone, potential metabolic pathways include hydroxylation and oxidation. Possible metabolites could include hydroxylated forms of this compound on the quinazolinone ring or the dihydroxypropyl side chain, as well as N-oxidation products. When developing an analytical method, it is advisable to screen for these potential metabolites.
Troubleshooting Guides
Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Visually inspect the homogenate for any remaining tissue fragments. Increase homogenization time or use a more powerful homogenization technique (e.g., bead beater with appropriate beads). Ensure the tissue-to-solvent ratio is appropriate. |
| Inefficient Extraction Solvent | This compound is soluble in organic solvents like ethanol and DMSO but poorly soluble in water. Ensure your extraction solvent has the appropriate polarity. For LLE, ethyl acetate is a good starting point. For QuEChERS, acetonitrile is commonly used. |
| Incorrect pH | As a basic compound, this compound extraction is pH-dependent. Adjusting the pH of the sample to a basic pH (e.g., 9-10) before extraction will neutralize the molecule and improve its partitioning into the organic solvent. |
| Analyte Binding to Proteins | Protein precipitation with a solvent like acetonitrile or perchloric acid can help release protein-bound this compound. This is the first step in the QuEChERS method. |
| Analyte Loss During Solvent Evaporation | If a solvent evaporation step is used, ensure the temperature is not too high, which could cause degradation. Also, avoid complete dryness, as this can make reconstitution difficult. |
| Sub-optimal SPE Elution | If using SPE, the elution solvent may not be strong enough to desorb this compound from the sorbent. Optimize the elution solvent by increasing the percentage of organic solvent or by adding a modifier like ammonia to assist in eluting a basic compound. |
High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Phospholipids | This is common with fatty tissues like the brain and liver. Incorporate a dSPE cleanup step with a sorbent that removes lipids, such as C18 or Z-Sep. For QuEChERS, specific kits are available for high-fat matrices. |
| Insufficient Chromatographic Separation | Optimize your LC gradient to better separate this compound from the "matrix peak" at the beginning of the chromatogram. Consider using a different column chemistry. |
| Inadequate Sample Cleanup | If using LLE, a back-extraction step (from organic back into an acidic aqueous phase, then re-extracting into an organic phase after basification) can improve cleanup. For SPE, ensure the wash steps are optimized to remove interferences without eluting the analyte. |
| Sample Overloading | Injecting a smaller volume of the final extract onto the LC-MS/MS system can sometimes reduce matrix effects. |
Experimental Protocols
Disclaimer: The following protocols are provided as a starting point and should be optimized and validated for your specific tissue type and instrumentation.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from methods used for other basic drugs in tissue matrices.
1.1. Tissue Homogenization:
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Weigh approximately 1 g of tissue into a suitable tube.
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Add 4 mL of ice-cold phosphate buffer (pH 7.4).
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Homogenize the tissue using a mechanical homogenizer until no solid particles are visible. Keep the sample on ice throughout the process.
1.2. Extraction:
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To 1 mL of the tissue homogenate, add an appropriate amount of internal standard.
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Add 100 µL of 1 M sodium hydroxide to adjust the pH to >10. Vortex briefly.
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Add 5 mL of ethyl acetate.
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Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guide for the extraction of basic drugs from biological matrices using a mixed-mode cation exchange SPE sorbent.
2.1. Tissue Homogenization and Pre-treatment:
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Homogenize the tissue as described in the LLE protocol (1.1).
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To 1 mL of the tissue homogenate, add 2 mL of 4% phosphoric acid. Vortex and centrifuge at 4000 x g for 10 minutes to precipitate proteins.
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Use the supernatant for the SPE procedure.
2.2. SPE Procedure:
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Condition: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
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Load: Load the supernatant from the pre-treatment step onto the SPE cartridge.
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Wash: Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.
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Elute: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.
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Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (1.2.7).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
This protocol is adapted from QuEChERS methods for fatty matrices.
3.1. Extraction and Partitioning:
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Place 2 g of homogenized tissue into a 50 mL centrifuge tube.
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Add an appropriate amount of internal standard.
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Add 10 mL of 1% acetic acid in acetonitrile.
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Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
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Shake vigorously for 1 minute.
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Centrifuge at >3000 x g for 5 minutes.
3.2. Dispersive SPE (dSPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄, primary secondary amine (PSA), and C18 sorbent (for fatty matrices).
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Vortex for 30 seconds.
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Centrifuge at >5000 x g for 5 minutes.
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Take an aliquot of the supernatant for LC-MS/MS analysis, potentially after dilution with the mobile phase.
Quantitative Data Summary
The following tables provide example performance data for the extraction of this compound from various tissue types based on typical results for similar compounds using the described methods. This data should be used as a general guideline, and specific validation is required for each application.
Table 1: Example Recovery of this compound from Different Tissue Types (%)
| Extraction Method | Liver | Brain | Muscle |
| LLE | 75-90 | 70-85 | 80-95 |
| SPE | 85-100 | 80-95 | 90-105 |
| QuEChERS | 80-95 | 75-90 | 85-100 |
Table 2: Example Limit of Quantification (LOQ) and Limit of Detection (LOD) for this compound (ng/g of tissue)
| Tissue Type | LOQ (ng/g) | LOD (ng/g) |
| Liver | 0.5 | 0.15 |
| Brain | 0.5 | 0.15 |
| Muscle | 0.2 | 0.05 |
Visualizations
This compound Extraction Workflow
A generalized workflow for extracting this compound from tissue samples.
This compound's Mechanism of Action: GABAa Receptor Signaling
This compound enhances the effect of GABA on the GABAa receptor, leading to sedation.
References
- 1. GABAA receptor signaling induces osmotic swelling and cell cycle activation of neonatal prominin+ precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Effects of Delay in the Snap Freezing of Colorectal Cancer Tissues on the Quality of DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Diproqualone synthesis reaction yield
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General Laboratory Safety: Best practices for handling chemicals, use of personal protective equipment (PPE), and emergency procedures.
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Common Organic Reactions: Explanations of fundamental reaction mechanisms (e.g., nucleophilic substitution, elimination, addition) without providing specific recipes for controlled substances.
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Purification Techniques: General guides on techniques like chromatography, distillation, and recrystallization.
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Analytical Methods: Information on how to use techniques like NMR, IR spectroscopy, and mass spectrometry to characterize chemical compounds.
Diproqualone dose-response curve optimization in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Diproqualone dose-response curve experiments in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinazolinone class GABAergic compound.[1] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, specifically acting as an agonist at the β subtype.[1] This action enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[2][3] This is the basis for its sedative, anxiolytic, and muscle relaxant properties.[1]
Q2: How should I prepare this compound for in vitro assays?
A2: Like many quinazolinone derivatives, this compound may have limited aqueous solubility. It is recommended to first dissolve the compound in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent serial dilutions should be made in the appropriate culture medium to achieve the desired final concentrations for your dose-response curve. Always include a vehicle control in your experiment with the same final concentration of DMSO as in your highest this compound concentration wells to account for any solvent effects.
Q3: What cell lines are suitable for this compound dose-response studies?
A3: The choice of cell line is critical and should be based on the expression of the target receptor. For this compound, suitable cell lines would be those endogenously expressing GABA-A receptors, such as neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) or primary neurons. Alternatively, recombinant cell lines (e.g., HEK293 or CHO) stably transfected to express specific GABA-A receptor subunit combinations (e.g., α1β2γ2) can provide a more controlled system to investigate subunit specificity. It is essential to confirm that the chosen cell type expresses the target at measurable levels.
Q4: What are typical concentrations to use for an initial dose-response experiment?
A4: For an initial range-finding experiment, it is advisable to use a wide range of concentrations spanning several orders of magnitude. A typical starting range for a novel quinazolinone compound might be from 1 nM to 100 µM, using a log or semi-log dilution series (e.g., 1, 3, 10, 30, 100... nM and µM). This wide range helps in identifying the potency of the compound and establishing the key parameters of the dose-response curve, such as the EC50 (or IC50) and the maximal effect (Emax).
Troubleshooting Guide
This guide addresses common issues encountered during the generation of this compound dose-response curves.
| Issue | Possible Causes | Solutions & Optimization Strategies |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Compound precipitation at higher concentrations.3. "Edge effects" in multi-well plates due to evaporation.4. Variability in cell health or passage number. | 1. Ensure a homogenous single-cell suspension before plating. Optimize seeding density to ensure cells are in a logarithmic growth phase during the assay.2. Visually inspect the prepared compound dilutions under a microscope for any signs of precipitation. If observed, consider lowering the highest concentration or adjusting the DMSO percentage.3. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS/media. Ensure the incubator has adequate humidity.4. Use cells that are healthy, viable, and within a consistent, low passage number range. |
| No Sigmoidal Dose-Response Curve | 1. This compound concentrations are too low or too high.2. The chosen assay is not sensitive enough to detect a response.3. The incubation time is too short or too long.4. The cell line does not express the target receptor or a functional downstream pathway. | 1. Perform a wider range-finding study (e.g., from pM to mM) to locate the active concentration range.2. Switch to a more sensitive assay. For example, if a metabolic assay (MTT) shows no response, consider a direct functional assay like electrophysiology or a reporter gene assay.3. Optimize the incubation time. A time-course experiment can determine the point of maximal response without introducing cytotoxicity from prolonged exposure.4. Confirm GABA-A receptor expression in your cell line using techniques like Western Blot or qPCR. |
| Low Potency (High EC50/IC50 Value) | 1. The compound may have been degraded by light, temperature, or enzymes in the serum.2. The compound is being actively removed from the cells by efflux pumps (e.g., P-glycoprotein).3. Poor cell permeability of the compound.4. The specific GABA-A receptor subtype expressed by the cells has a low affinity for this compound. | 1. Prepare fresh compound solutions for each experiment and minimize exposure to light. Consider using serum-free media during the compound incubation period if serum components are suspected of interfering.2. Use cell lines with low expression of common efflux pumps or co-incubate with a known efflux pump inhibitor as a control experiment.3. Assess cell permeability using standard assays if this is a persistent issue across multiple experiments.4. Test the compound on a panel of cell lines expressing different GABA-A receptor subunit combinations to identify high-affinity targets. |
Pharmacological Data
The following table summarizes the known pharmacological properties of this compound.
| Parameter | Description | Reference |
| Drug Class | Quinazolinone, GABAergic | |
| Primary Target | GABA-A Receptor | |
| Mechanism | Positive Allosteric Modulator (Agonist at β subtype) | |
| Pharmacological Effects | Sedative, Anxiolytic, Antihistamine, Analgesic |
Experimental Protocols
1. Cell Viability Assay for Dose-Response Curve Generation (Resazurin-Based)
This protocol describes a common method to assess the effect of this compound on cell viability, which can serve as an indirect measure of its activity.
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Cell Seeding: Culture an appropriate neuronal or recombinant cell line and harvest during the logarithmic growth phase. Perform a cell count and assess viability. Seed the cells into a 96-well clear-bottom black plate at a pre-optimized density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions. For a 10-point curve, you might prepare solutions from 200 µM down to 2 nM.
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Compound Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include vehicle control (medium with DMSO) and positive control wells.
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Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.
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Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions (e.g., CellTiter-Blue®). Add 20 µL of the reagent to each well.
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Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your specific cell line.
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Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (typically ~560nm Ex / 590nm Em) using a multi-well plate reader.
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Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data by setting the vehicle control as 100% viability. Plot the normalized response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC50/IC50 value.
2. Electrophysiology Assay via Two-Electrode Voltage Clamp (TEVC)
This protocol is for directly measuring the functional modulation of GABA-A receptors and is adapted from methodologies used for analogous compounds like methaqualone.
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Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2s). Incubate the oocytes for 2-7 days to allow for receptor expression.
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Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with buffer. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV) using the two-electrode voltage clamp technique.
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GABA Application: First, establish a baseline GABA response by applying a low concentration of GABA (e.g., EC5-EC10) to elicit a small, stable current.
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This compound Co-application: To test for modulatory effects, co-apply the same EC5-EC10 concentration of GABA along with varying concentrations of this compound.
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Data Acquisition: Record the peak current amplitude elicited by each co-application. Ensure a sufficient washout period with buffer between applications to allow the receptors to return to their resting state.
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Data Analysis: For each this compound concentration, calculate the potentiation as a percentage of the control GABA response. Plot this potentiation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax for the modulatory effect.
Visualizations
Caption: this compound's modulatory action on the GABA-A receptor.
Caption: A typical workflow for a cell-based dose-response assay.
Caption: Decision tree for troubleshooting a lack of response.
References
Minimizing degradation of Diproqualone during sample storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Diproqualone during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound is primarily susceptible to degradation through hydrolysis, particularly under alkaline conditions, as well as oxidation and photodegradation.[1][2] The quinazolinone core structure is generally stable, but the overall molecule's stability is influenced by factors such as pH, exposure to light, and the presence of oxidizing agents.[1][2]
Q2: What are the ideal storage conditions for solid this compound powder?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. For extended periods, storage at -20°C is recommended.[3] It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) to prepare this compound stock solutions. For optimal stability, prepare solutions fresh before each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store them at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to use each vial only once.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: this compound has poor solubility in water. While aqueous buffers may be necessary for certain biological assays, it is important to be aware of the potential for hydrolysis, especially in neutral to basic conditions. If aqueous buffers are required, they should be freshly prepared and maintained at a slightly acidic pH if the experimental conditions permit.
Q5: What are the likely degradation products of this compound?
A5: Under hydrolytic conditions, particularly in the presence of a base, the quinazolinone ring of this compound can undergo cleavage. Oxidative stress may lead to the formation of N-oxide derivatives or other oxidized species. Photodegradation can result in more complex degradation pathways. The specific identification of degradation products requires advanced analytical techniques such as LC-MS/MS and NMR.
This compound Stability Under Forced Degradation Conditions
The following table summarizes the typical stability profile of a quinazolinone derivative, which can be considered representative for this compound, under various stress conditions as per ICH guidelines. The goal of forced degradation is to achieve 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | < 5% |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 80°C | ~ 15% |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temp | < 5% |
| Thermal | Dry Heat | 48 hours | 80°C | < 5% |
| Photolytic | ICH Q1B Option 2 | >1.2 million lux hours & >200 watt hours/m² | Room Temp | < 5% |
Data is representative of a stable quinazolinone analog and serves as a guideline. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound to understand its stability profile and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable anhydrous solvent (e.g., DMSO or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 80°C for 8 hours. Before analysis, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 80°C for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions.
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Photolytic Degradation: Expose the solid this compound powder and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1) and a reference standard of this compound.
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Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visual Troubleshooting and Workflow
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting this compound degradation during storage.
Caption: Key degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound degradation.
References
Technical Support Center: Enhancing Chromatographic Separation of Diproqualone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Diproqualone from its metabolites. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue in chromatography and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
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Solution: Ensure the mobile phase pH is appropriate to maintain this compound and its metabolites in a single ionic form. For basic compounds like this compound, a mobile phase with a slightly basic pH or the addition of a competing base (e.g., triethylamine) can help reduce tailing on silica-based columns.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.
-
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
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Dead Volume: Excessive tubing length or improper fittings can contribute to band broadening and peak tailing.[1]
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Solution: Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly tightened to eliminate dead volume.[1]
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Issue: Co-elution of this compound and its Metabolites
Question: I am unable to achieve baseline separation between this compound and one of its hydroxylated metabolites. What steps can I take to improve resolution?
Answer: Achieving separation of structurally similar compounds like a parent drug and its metabolites can be challenging. Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Solution: Systematically vary the ratio of your organic and aqueous mobile phase components. A shallower gradient or an isocratic elution with a lower percentage of the strong solvent can increase retention times and improve separation. For instance, in a reversed-phase HPLC method, decreasing the acetonitrile or methanol content can enhance resolution.
-
-
Change Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, if you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different interactions and improve the separation of aromatic compounds like this compound and its metabolites. A study on methaqualone analogs demonstrated that a phenyl-butyl column provided better separation for structural isomers compared to a C18 column.[2]
-
-
Adjust Temperature:
-
Solution: Lowering the column temperature can sometimes improve the separation of closely eluting peaks by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease viscosity and analysis time, but may reduce resolution.
-
-
Modify Mobile Phase pH:
-
Solution: Adjusting the pH of the aqueous mobile phase can alter the ionization state of this compound and its metabolites, which can significantly impact their retention and selectivity. Experiment with small pH adjustments around the pKa values of your analytes.
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Issue: Low Signal Intensity or Poor Sensitivity
Question: The peaks for my this compound metabolites are very small, and the signal-to-noise ratio is poor. How can I increase the sensitivity of my method?
Answer: Low sensitivity can be a significant hurdle, especially when analyzing low-abundance metabolites. Consider the following approaches:
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Sample Preparation and Enrichment:
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Solution: Employ a sample preparation technique that concentrates your analytes. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to remove interfering matrix components and enrich the concentration of this compound and its metabolites.[3] A published method for methaqualone analogs utilized LLE with ethyl acetate at a pH of 9.[2]
-
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Mass Spectrometry (MS) Detection:
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Solution: If you are using UV detection, switching to a mass spectrometer will significantly increase sensitivity and selectivity. For quantitative analysis, a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode is highly sensitive and specific.
-
-
Optimize MS Parameters:
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Solution: If you are already using MS, optimize the source parameters (e.g., nebulizing gas flow, interface temperature, drying gas flow) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) to maximize the signal for each analyte.
-
-
Injection Volume:
-
Solution: Carefully increasing the injection volume can lead to a larger signal. However, be mindful of potential peak distortion due to column overload or solvent effects. It is often better to inject a larger volume of a sample dissolved in a weak solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound and its metabolites?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile or methanol and water, both containing a small amount of an additive like formic acid (0.1%) or ammonium formate (10 mM), is commonly used for similar compounds. A flow rate of 0.2 to 1.0 mL/min is typical.
Q2: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A2: For biological matrices, sample preparation is crucial to remove proteins and other interferences.
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Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile is added to the sample to precipitate proteins.
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Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract. A common approach for basic drugs like this compound is to adjust the sample pH to basic conditions (e.g., pH 9) and extract with an immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether.
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Solid-Phase Extraction (SPE): SPE can provide even cleaner samples and allows for analyte concentration. A mixed-mode or polymer-based sorbent can be effective for extracting this compound and its metabolites.
Q3: What are the common metabolites of this compound I should expect to see?
A3: Based on the metabolism of structurally similar compounds like methaqualone, you can anticipate metabolites formed through hydroxylation of the aromatic rings and the alkyl side chains. Other potential metabolic pathways include N-oxidation and glucuronidation.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its metabolites?
A4: Yes, GC-MS is a viable technique for the analysis of this compound. However, its metabolites, which are often more polar due to the addition of hydroxyl groups, may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.
Q5: My results are not reproducible. What are the likely causes?
A5: Lack of reproducibility can stem from several sources. Here are some key areas to investigate:
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Sample Preparation: Inconsistent sample preparation can lead to variable recovery and matrix effects. Ensure your extraction procedure is well-controlled and validated.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Inconsistencies in mobile phase composition can lead to shifts in retention time.
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Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Instrument Performance: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is injecting the correct volume.
Experimental Protocols
Protocol 1: UHPLC-QqQ-MS/MS Method for this compound and its Metabolites
This protocol is adapted from a validated method for the analysis of methaqualone and its analogs.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole tandem mass spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Phenyl-butyl column (e.g., 150 x 2.1 mm, 2.2 µm particle size).
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
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Mobile Phase B: 0.1% formic acid and 10 mM ammonium formate in methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A starting condition of low %B, ramping up to a high %B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized to achieve the best separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and each expected metabolite need to be determined by infusing pure standards.
-
Source Parameters: Optimize nebulizing gas flow, heating gas flow, interface temperature, and desolvation line temperature for maximum signal intensity.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of biological sample (e.g., blood, plasma), add an internal standard.
-
Add 200 µL of a buffer to adjust the pH to 9.
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge for 10 minutes.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dry residue in 50 µL of methanol for analysis.
-
Data Presentation
Table 1: Example UHPLC-MS/MS Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Metabolite 1 (e.g., Hydroxy-Diproqualone) | To be determined | To be determined | To be determined |
| Metabolite 2 (e.g., Dihydrodiol-Diproqualone) | To be determined | To be determined | To be determined |
| Internal Standard (e.g., this compound-d7) | To be determined | To be determined | To be determined |
Note: The exact m/z values and collision energies need to be empirically determined for this compound and its specific metabolites.
Table 2: Example Validation Parameters from a Similar Study for Methaqualone Analogs
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL |
| Linearity Range | 0.1 - 50 ng/mL |
| Precision (RSD%) | < 20% |
| Accuracy (%) | 80 - 120% |
| Recovery (%) | 84.2 - 113.7% |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting poor peak resolution.
References
Calibration curve issues in Diproqualone quantification
Welcome to the technical support center for Diproqualone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in my this compound calibration curve?
Poor linearity in your calibration curve can stem from several factors:
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Matrix Effects: Co-eluting endogenous components from your biological matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.
-
Inappropriate Calibration Range: Your calibration standards may be too concentrated, leading to detector saturation, or too dilute, approaching the limit of quantification where variability is higher.
-
Sample Preparation Issues: Inconsistent extraction efficiency or the presence of interfering substances from the sample preparation process can affect the accuracy of your calibrators.
-
Instrumental Problems: Issues with the LC-MS/MS system, such as a dirty ion source, unstable spray, or detector fatigue, can lead to non-linear responses.
-
Analyte Instability: this compound may be degrading in the sample or on the autosampler, especially if samples are not stored correctly.
Q2: I'm observing significant ion suppression for this compound. How can I mitigate this?
Ion suppression is a common challenge in LC-MS/MS analysis. Here are some strategies to minimize it:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components. Liquid-liquid extraction (LLE) at an appropriate pH can also be effective.
-
Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. It will co-elute with this compound and experience similar matrix effects, allowing for accurate correction. Methaqualone-d7 has been successfully used as an internal standard for this compound analysis.[1]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Q3: What are the expected metabolites of this compound that could interfere with my analysis?
While specific metabolism studies on this compound are limited, based on its chemical structure and the known metabolism of its analog, methaqualone, potential metabolic pathways include:
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Hydroxylation: Oxidation of the methyl group on the quinazolinone ring to a hydroxymethyl group.[2][3]
-
Cleavage of the Quinazolinone Nucleus: Breakdown of the core ring structure.[4]
-
Conjugation: Formation of glucuronide or sulfate conjugates of the hydroxylated metabolites.[4]
These metabolites, particularly isobaric ones (having the same mass-to-charge ratio), can potentially interfere with the quantification of this compound if they are not chromatographically separated.
Q4: What are the recommended storage conditions for samples containing this compound?
To ensure the stability of this compound in biological samples, it is recommended to:
-
Store samples at -20°C or lower for long-term storage.
-
Avoid repeated freeze-thaw cycles.
-
For short-term storage (e.g., in an autosampler), maintain the temperature at 4°C.
Troubleshooting Guides
Issue 1: Non-Linear or Poorly Reproducible Calibration Curve
This is a critical issue that directly impacts the accuracy of your quantitative results. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for calibration curve issues.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Internal Standard (IS) Response | A consistent IS response across all calibrators and samples is crucial. If the IS response is erratic, it could indicate problems with sample preparation or instrument stability. |
| 2 | Re-prepare and Re-inject Calibrators | Preparation errors are a common source of calibration curve issues. Freshly prepared calibrators can help rule this out. |
| 3 | Investigate Matrix Effects | Prepare a set of standards in the biological matrix and another in a clean solvent. A significant difference in the slope of the calibration curves indicates the presence of matrix effects. |
| 4 | Optimize Sample Cleanup | If matrix effects are confirmed, enhance your sample preparation method. Consider switching from protein precipitation to LLE or SPE for a cleaner extract. |
| 5 | Optimize Chromatography | Modify the LC gradient, flow rate, or column chemistry to better separate this compound from interfering compounds. |
| 6 | Check Instrument Performance | Ensure the mass spectrometer is properly tuned and calibrated. Check for a clean ion source and stable spray. |
Issue 2: Peak Tailing or Splitting
Poor peak shape can compromise integration and affect the accuracy of quantification.
Caption: Troubleshooting workflow for peak shape problems.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Column Condition | A contaminated or old column can lead to peak tailing or splitting. Try flushing the column or replacing it if necessary. |
| 2 | Check Mobile Phase | Ensure the mobile phase is correctly prepared, filtered, and degassed. Inconsistent pH or composition can affect peak shape. |
| 3 | Check Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
Experimental Protocols
UHPLC-QqQ-MS/MS Method for this compound in Whole Blood
This method is adapted from a validated procedure for the analysis of methaqualone and its analogs.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 200 µL of whole blood, add 20 µL of an internal standard solution (e.g., methaqualone-d7 in methanol at 100 ng/mL).
-
Add 200 µL of a pH 9 buffer.
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 10 minutes.
-
Centrifuge the sample for 10 minutes at 2540 x g and 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of methanol.
-
Transfer the solution to an autosampler vial for analysis.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC system |
| Column | Appropriate for basic compounds (e.g., C18, Biphenyl) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for this compound and the IS |
Note: The specific MRM transitions and collision energies should be optimized for your instrument.
3. Calibration Curve
Prepare a series of calibration standards in blank whole blood ranging from 0.2 to 50 ng/mL.
Data Presentation: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem |
| Molecular Weight | 234.25 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
Signaling Pathways and Logical Relationships
Potential Metabolic Pathway of this compound
This diagram illustrates the potential metabolic transformations this compound may undergo, based on the metabolism of similar compounds.
Caption: Potential metabolic pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of diphenhydramine on methaqualone metabolism: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of methaqualone by the epoxide-diol pathway in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation and excretion of nitromethaqualone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Diproqualone vs. Methaqualone: A Comparative Pharmacological Guide
This guide provides a detailed comparison of the pharmacological effects of diproqualone and methaqualone, two quinazolinone derivatives with sedative-hypnotic properties. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and methaqualone are structurally related compounds belonging to the quinazolinone class. Methaqualone was formerly used as a sedative and hypnotic but was withdrawn from most markets due to its high potential for abuse and addiction.[1][2][3][4][5] this compound is an analogue of methaqualone that is still used in some European countries for its sedative, anxiolytic, anti-inflammatory, and analgesic properties. This guide will compare their pharmacological effects based on available data.
Data Presentation: Pharmacological Parameters
A direct quantitative comparison of this compound and methaqualone is challenging due to the limited publicly available data for this compound. The following table summarizes the available quantitative data for methaqualone.
| Pharmacological Parameter | Methaqualone | This compound |
| GABA-A Receptor Binding Affinity (Ki) | Varied affinities for different GABA-A receptor subtypes; acts as a positive allosteric modulator. Specific Ki values are not consistently reported across studies. | Agonist activity at the β subtype of the GABAA receptor. Specific Ki values are not publicly available. |
| Sedative-Hypnotic Effect (ED50) | Dose-dependent sedative and hypnotic effects have been documented. Specific ED50 values vary depending on the animal model and experimental conditions. | Possesses sedative and anxiolytic properties. Specific ED50 values are not publicly available. |
| Anticonvulsant Effect (ED50) | Demonstrates anticonvulsant effects against electrically and chemically induced seizures. | No specific data available. |
| Motor Impairment (TD50) | Causes dose-dependent motor impairment. | No specific data available. |
Signaling Pathways and Experimental Workflows
Signaling Pathway: GABA-A Receptor Modulation
Both this compound and methaqualone are understood to exert their primary effects through the positive allosteric modulation of the GABA-A receptor. This enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.
Experimental Workflow: GABA-A Receptor Binding Assay
This workflow outlines a typical radioligand binding assay to determine the binding affinity of a compound for the GABA-A receptor.
Experimental Workflow: Rotarod Test for Motor Coordination
The rotarod test is a standard method to assess motor coordination and balance in rodents, which can be impaired by sedative-hypnotic drugs.
Experimental Workflow: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to evaluate the anticonvulsant properties of a test compound.
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol is adapted from established methods for determining the affinity of a compound for the GABA-A receptor.
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Tissue Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
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Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
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Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
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The final pellet, containing the membrane fraction, is resuspended in buffer and stored at -80°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and dilute to a protein concentration of approximately 0.1-0.5 mg/mL.
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In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]muscimol, a high-affinity GABA-A agonist), and varying concentrations of the test compound (this compound or methaqualone).
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To determine non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known GABA-A agonist (e.g., GABA).
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Incubate the plate at 4°C for 60 minutes.
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Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the concentration of the test compound.
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Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
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Rotarod Test
This protocol outlines the procedure for assessing motor coordination in mice.
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Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter) is used.
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Procedure:
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Acclimate the mice to the testing room for at least 30 minutes before the experiment.
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Administer the test compound (this compound or methaqualone) or vehicle intraperitoneally at a predetermined time before the test (e.g., 30 minutes).
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Place the mouse on the rotarod, which is rotating at a slow, constant speed (e.g., 4 rpm).
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Once the mouse is stable, begin the trial, during which the rod accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
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Record the latency to fall from the rod. A trial is also ended if the mouse clings to the rod and makes a full passive rotation.
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Perform multiple trials for each animal with an inter-trial interval (e.g., 15 minutes).
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Data Analysis:
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Calculate the average latency to fall for each treatment group.
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Compare the performance of the drug-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA).
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Pentylenetetrazol (PTZ)-Induced Seizure Test
This protocol details a method to evaluate the anticonvulsant effects of a compound in mice.
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Procedure:
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Acclimate the mice to the testing environment.
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Administer the test compound (this compound or methaqualone) or vehicle intraperitoneally.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally (e.g., 85 mg/kg).
-
Immediately after PTZ administration, place the mouse in an individual observation chamber.
-
Observe the mouse for a set period (e.g., 30 minutes) and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The severity of seizures can also be scored using a standardized scale.
-
-
Data Analysis:
-
Compare the latency to seizures and the percentage of animals protected from seizures in the drug-treated groups versus the control group.
-
Statistical significance can be determined using methods such as the Mann-Whitney U test for latencies and Fisher's exact test for protection rates.
-
Conclusion
Both this compound and methaqualone are GABA-A receptor modulators with sedative-hypnotic effects. While methaqualone's pharmacological profile is more extensively documented, including its potential for abuse, this compound remains in limited clinical use for its additional anti-inflammatory and analgesic properties. The lack of publicly available quantitative pharmacological data for this compound hinders a direct and comprehensive comparison. Further research is required to fully elucidate the comparative pharmacology of these two compounds.
References
- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diproqualone and Other Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diproqualone and other notable quinazolinone derivatives, including methaqualone, etaqualone, and mecloqualone. The information is intended to support research and drug development efforts by offering a structured overview of their pharmacological properties, mechanisms of action, and available quantitative data.
Introduction to Quinazolinone Derivatives
Quinazolinone derivatives are a class of compounds that have been investigated for their sedative, hypnotic, and anxiolytic properties. Many of these compounds exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While methaqualone gained notoriety for its abuse potential, leading to the decline in the clinical use of this class, derivatives like this compound have been explored for other therapeutic applications due to their unique pharmacological profiles.[1][2]
Comparative Pharmacological Profile
The primary mechanism of action for many sedative-hypnotic quinazolinone derivatives is the positive allosteric modulation of GABA-A receptors.[3] Unlike benzodiazepines and barbiturates, which also target GABA-A receptors, quinazolinones are believed to bind to a distinct site on the receptor complex.[3] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in central nervous system depression.
This compound stands out among its analogs due to its multi-target profile. In addition to its activity at the β subtype of the GABA-A receptor, it also exhibits antagonist activity at histamine receptors and inhibits the cyclooxygenase-1 (COX-1) enzyme.[1] There is also evidence suggesting potential agonist activity at sigma-1 and sigma-2 receptors. This unique combination of activities contributes to its sedative, anxiolytic, antihistaminic, analgesic, and anti-inflammatory properties.
In contrast, methaqualone, etaqualone, and mecloqualone are primarily known for their sedative-hypnotic effects mediated through GABA-A receptor modulation. Qualitative reports suggest that mecloqualone has a faster onset and shorter duration of action compared to methaqualone, leading to its primary use as a sleeping pill. Etaqualone is reported to have effects similar to methaqualone but is considered slightly weaker and shorter-acting.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the pharmacological and toxicological profiles of these quinazolinone derivatives. It is important to note that comprehensive, directly comparative data is limited, particularly for the less-studied analogs of methaqualone.
Table 1: Comparative Potency at GABAA Receptors
| Compound | Receptor Subtype | Assay Type | Potency (EC50) | Reference |
| Methaqualone | α1β2γ2S | Positive Allosteric Modulation | 27 ± 4 µM | |
| α2β2γ2S | Positive Allosteric Modulation | 32 ± 5 µM | ||
| α3β2γ2S | Positive Allosteric Modulation | 35 ± 3 µM | ||
| α5β2γ2S | Positive Allosteric Modulation | 31 ± 5 µM | ||
| This compound | β subtype | Agonist Activity | Data not available | |
| Etaqualone | β subtype | Agonist Activity | Data not available | |
| Mecloqualone | β subtype | Agonist Activity | Data not available |
Note: EC50 values for Methaqualone represent the concentration for half-maximal potentiation of the GABA EC10 response.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| Methaqualone | Elimination Half-life | 20-60 hours | Human | |
| This compound | Not available | Data not available | ||
| Etaqualone | Not available | Data not available | ||
| Mecloqualone | Not available | Data not available |
Table 3: Comparative Acute Toxicity
| Compound | LD50 (Oral) | Species | Reference |
| Methaqualone | 255 - 326 mg/kg | Rat | |
| This compound | >1000 mg/kg | Mouse | |
| Etaqualone | Data not available | ||
| Mecloqualone | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the activity of quinazolinone derivatives at GABA-A receptors and their effect on COX-1.
GABAA Receptor Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of a compound to the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)
-
Test compound solutions at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times with ice-cold binding buffer through repeated centrifugation and resuspension to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membrane suspension, radioligand at a fixed concentration, and either binding buffer (for total binding), a saturating concentration of unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
COX-1 Inhibition Assay
This protocol outlines a common method for measuring the inhibition of COX-1 activity.
Objective: To determine the IC50 value of a test compound for the inhibition of the COX-1 enzyme.
Materials:
-
Purified COX-1 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound solutions at various concentrations
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids, or an alternative detection method (e.g., LC-MS/MS).
Procedure:
-
Enzyme Reaction:
-
In a reaction vessel, combine the assay buffer, heme cofactor, and the purified COX-1 enzyme.
-
Add the test compound at various concentrations or the vehicle control.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
-
Product Quantification:
-
Measure the amount of PGE2 or another prostanoid product formed using a suitable method, such as an EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of COX-1 activity) from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway affected by these compounds and typical experimental workflows.
Caption: GABAA Receptor Signaling Pathway.
Caption: GABAA Receptor Binding Assay Workflow.
Caption: COX-1 Inhibition Assay Workflow.
Conclusion
This compound presents a unique pharmacological profile among the classic quinazolinone derivatives due to its multi-target activity, which includes GABA-A receptor modulation, histamine receptor antagonism, and COX-1 inhibition. This contrasts with methaqualone, etaqualone, and mecloqualone, which are primarily recognized for their sedative-hypnotic effects mediated by GABA-A receptors. While quantitative data for methaqualone is more readily available, there is a significant lack of comprehensive, directly comparative data for this compound, etaqualone, and mecloqualone, highlighting an area for further research. The provided experimental protocols offer a foundation for conducting such comparative studies to better elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Diproqualone Detection
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with established Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of Diproqualone.
This guide provides an objective comparison of a recently developed UHPLC-MS/MS method for the detection of this compound with the more traditional GC-MS technique. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, based on performance characteristics and experimental protocols. All quantitative data is summarized in clear, comparative tables, and detailed methodologies for key experiments are provided.
Introduction to this compound Analysis
This compound is a quinazolinone derivative with sedative-hypnotic properties, structurally related to methaqualone. Accurate and reliable detection and quantification of this compound are crucial in forensic toxicology, clinical chemistry, and pharmaceutical quality control. The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of the analysis. This guide focuses on a new, highly sensitive UHPLC-MS/MS method and compares it with the well-established GC-MS technique, which has been a staple in forensic and clinical laboratories for many years.
Comparison of Analytical Method Performance
The performance of an analytical method is determined by a range of validation parameters. The following tables summarize the key performance indicators for the UHPLC-MS/MS and a representative GC-MS method for the analysis of this compound and its analogs.
| Validation Parameter | UHPLC-QqQ-MS/MS Method [1] | GC-MS Method (Representative for Analogs) |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is 0.2 ng/mL | Typically in the low ng/mL range |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | Typically in the low ng/mL range |
| Linearity (Concentration Range) | 0.2–50 ng/mL | Method dependent, but generally covers a similar range |
| Coefficient of Determination (R²) | > 0.995 | Typically > 0.99 |
| Accuracy (% Recovery) | 84.2% to 113.7% | Method dependent, but generally expected to be within 80-120% |
| Precision (%RSD) | Within 20% | Typically < 15% |
Table 1: Comparison of Key Validation Parameters
| Method Characteristic | UHPLC-QqQ-MS/MS Method | GC-MS Method |
| Instrumentation | Ultra-High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Derivatization Required | No | Often required for polar analytes to improve volatility and thermal stability |
| Analysis Time | Relatively short run times due to UHPLC | Can have longer run times depending on the temperature program |
| Specificity | High, due to MS/MS fragmentation | High, based on mass spectra and retention time |
| Sensitivity | Very high, capable of detecting sub-ng/mL concentrations | High, but may be less sensitive than UHPLC-MS/MS for some compounds |
Table 2: General Method Characteristics
Experimental Protocols
Detailed methodologies for the UHPLC-MS/MS and a general GC-MS protocol are provided below.
UHPLC-QqQ-MS/MS Method Protocol[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of whole blood, add 50 µL of an internal standard solution (methaqualone-d7).
-
Add 1 mL of pH 9 buffer and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject 5 µL into the UHPLC-MS/MS system.
2. Instrumentation
-
UHPLC System: A high-performance liquid chromatograph capable of gradient elution.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
General GC-MS Method Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Adjust the pH of the sample to be alkaline (e.g., pH 9-10) using a suitable buffer.
-
Add an organic extraction solvent (e.g., n-butyl acetate or a mixture of chloroform and isopropanol).
-
Vortex or mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
-
(If necessary) Derivatize the sample by adding a derivatizing agent (e.g., BSTFA with 1% TMCS) and heating to produce a more volatile and thermally stable analyte.
2. Instrumentation
-
GC System: A gas chromatograph with a capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that allows for the separation of this compound from other matrix components.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Detection: Full scan mode for qualitative identification and selected ion monitoring (SIM) mode for quantitative analysis.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
UHPLC-MS/MS experimental workflow for this compound detection.
General GC-MS experimental workflow for this compound detection.
Conclusion
The novel UHPLC-MS/MS method offers superior sensitivity for the detection of this compound, with a lower limit of quantitation of 0.2 ng/mL.[1] This makes it particularly suitable for applications requiring the detection of trace amounts of the substance. Furthermore, the UHPLC-MS/MS method does not typically require a derivatization step, which can simplify sample preparation and reduce analysis time.
The GC-MS method remains a robust and reliable technique for the analysis of this compound and its analogs. While it may not always achieve the same level of sensitivity as UHPLC-MS/MS without specific optimization, it is widely available in forensic and clinical laboratories and provides excellent specificity through mass spectral library matching.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. For high-throughput screening of trace levels of this compound, the UHPLC-MS/MS method is the superior choice. For routine analysis where extreme sensitivity is not the primary concern, a validated GC-MS method provides a reliable and cost-effective alternative.
References
A Comparative Analysis of the In Vivo Potency of Diproqualone and Etaqualone
For Researchers, Scientists, and Drug Development Professionals
Pharmacological Profile and Potency Comparison
Both Diproqualone and Etaqualone are analogues of methaqualone and function as positive allosteric modulators of GABA-A receptors, which accounts for their primary sedative, hypnotic, and anxiolytic effects.[1][2] Their potency in vivo is inferred from their clinical applications, dosage forms, and reported user experiences.
Etaqualone is reported to have effects similar to methaqualone, though it is considered slightly weaker and shorter-acting.[1] Pharmaceutical formulations in Europe were historically available in 350 mg tablets.[1] User reports indicate a wide dosage range from 50 mg to 500 mg, depending on the desired level of sedation or euphoria.[1]
This compound was developed for its sedative and anxiolytic properties but also possesses notable analgesic and anti-inflammatory effects. This is attributed to its additional mechanisms of action, including inhibition of the cyclooxygenase-1 (COX-1) enzyme and activity at histamine and sigma receptors. It is typically marketed not as a pure substance but as a camphosulfonate salt in combination with other drugs, making direct dose-to-potency comparisons with Etaqualone challenging. However, its use in treating inflammatory pain suggests a distinct pharmacological profile where sedative potency may not be the primary therapeutic endpoint.
| Feature | This compound | Etaqualone |
| Primary Class | Quinazolinone GABAergic | Quinazolinone GABAergic |
| Mechanism of Action | GABA-A Receptor Agonist (β subtype), Histamine Receptor Antagonist, COX-1 Inhibitor, Sigma-1 & Sigma-2 Receptor Agonist | GABA-A Receptor Agonist (β subtype) |
| Primary Effects | Sedative, Anxiolytic, Analgesic, Anti-inflammatory, Antihistamine | Sedative, Hypnotic, Muscle Relaxant |
| Reported Dosage | Marketed in combination drugs; specific dosage for sedative effects is not well-defined in literature. | 50 mg - 500 mg (oral) |
| Historical Formulation | Combination mixtures with other medicines like ethenzamide. | 350 mg tablets |
| Relative Potency | Considered a weaker sedative than methaqualone, but with added analgesic and anti-inflammatory actions. | Slightly weaker and shorter-acting than methaqualone. |
Disclaimer: The data presented is compiled from encyclopedic sources and user reports due to a lack of formal clinical and preclinical studies. These values should be interpreted with caution.
Signaling Pathway and Experimental Workflow
The primary mechanism for the sedative-hypnotic effects of both compounds involves the enhancement of GABAergic neurotransmission.
Caption: GABA-A receptor modulation by quinazolinones.
The in vivo potency of such compounds is typically determined using animal models to establish a dose-response relationship.
Caption: Generalized workflow for in vivo potency assessment.
Experimental Protocols
While specific protocols for a direct comparison of this compound and Etaqualone are not published, a general methodology for assessing in vivo sedative-hypnotic potency in a rodent model is described below.
Objective: To determine the median effective dose (ED50) required to induce a defined sedative-hypnotic effect (e.g., loss of righting reflex) for a test compound.
Materials:
-
Test compounds (this compound, Etaqualone)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Sprague-Dawley rats (200-250g)
-
Oral gavage needles or injection syringes
-
Observation chambers
Methodology:
-
Animal Acclimation: Animals are housed in a controlled environment (12:12h light:dark cycle, 22±2°C) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Dose Preparation: Test compounds are suspended in the vehicle to achieve a range of desired concentrations. A fresh preparation is made on the day of the experiment.
-
Grouping and Administration:
-
Animals are randomly assigned to groups (n=8-10 per group).
-
One group receives the vehicle alone (control).
-
At least 3-4 other groups receive the test compound at geometrically increasing doses.
-
The compound is administered via oral gavage or intraperitoneal injection.
-
-
Behavioral Observation:
-
Immediately after administration, animals are placed in individual observation chambers.
-
The primary endpoint is the loss of the righting reflex (LRR). This is assessed by gently placing the animal on its back. The inability to right itself within 30 seconds is considered a positive result.
-
Observations are made at fixed intervals (e.g., 15, 30, 60, and 120 minutes) post-administration to determine the time of peak effect.
-
-
Data Analysis:
-
The number of animals in each group exhibiting the LRR is recorded.
-
The data (dose vs. percentage of responders) is analyzed using probit or logistic regression analysis to calculate the ED50 value and its 95% confidence interval. The ED50 is the dose at which 50% of the animals are expected to exhibit the defined effect.
-
This standardized protocol allows for the reproducible assessment and comparison of the in vivo potency of central nervous system depressants.
References
A Head-to-Head Examination of Diproqualone and Mecloqualone for Sedative Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the sedative properties of two quinazolinone-class drugs, Diproqualone and Mecloqualone. While direct head-to-head experimental data is not available in the current body of scientific literature, this document synthesizes the known pharmacological profiles of each compound to offer a comparative perspective. It also details standard experimental protocols that would be essential for a direct preclinical comparison of their sedative-hypnotic effects. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound and Mecloqualone are both analogues of methaqualone, a sedative-hypnotic that was widely used in the mid-20th century.[1] Like their parent compound, both drugs exert their effects primarily through the modulation of GABA-A receptors, the main inhibitory neurotransmitter system in the central nervous system.[2][3][4] Understanding the nuanced differences in their sedative profiles is crucial for the development of new therapeutics with improved efficacy and safety.
Comparative Analysis of Known Properties
While a direct comparative study has not been performed, we can infer a comparative profile based on their individual characteristics.
| Property | This compound | Mecloqualone |
| Drug Class | Quinazolinone-class GABAergic[2] | Quinazolinone-class GABAergic |
| Primary Mechanism of Action | Agonist at the β subtype of the GABA-A receptor | Agonist at the β subtype of the GABA-A receptor |
| Additional Mechanisms | Antagonist at histamine receptors, inhibitor of cyclooxygenase-1, and possible agonist at sigma-1 and sigma-2 receptors | Not prominently documented |
| Primary Therapeutic Use | Treatment of inflammatory pain associated with osteoarthritis and rheumatoid arthritis; also used for insomnia and anxiety | Historically used for the treatment of insomnia |
| Sedative Properties | Possesses sedative and anxiolytic properties | Possesses sedative, hypnotic, and anxiolytic properties |
| Pharmacokinetic Profile | In widespread clinical use, suggesting a longer duration of action suitable for managing chronic conditions. | Described as faster-acting but shorter-lasting than methaqualone, indicating a profile suitable for use as a sleeping pill. |
| Additional Properties | Exhibits anti-inflammatory and analgesic effects | Primarily known for its sedative-hypnotic effects |
| Clinical Status | Still in some clinical use in certain European countries, often in combination formulations. | No longer prescribed due to concerns about abuse and overdose; classified as a Schedule I substance in the United States. |
Signaling Pathway
Both this compound and Mecloqualone are positive allosteric modulators of the GABA-A receptor. Their binding to the receptor enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a sedative effect.
GABA-A Receptor Signaling Pathway
Experimental Protocols for a Head-to-Head Study
To definitively compare the sedative properties of this compound and Mecloqualone, a series of preclinical behavioral assays would be necessary. The following are standard, validated protocols for such an investigation.
Open Field Test
-
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior. Sedative compounds typically reduce locomotor activity.
-
Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room for at least one hour before the experiment.
-
Animals are randomly assigned to treatment groups (vehicle, this compound at various doses, Mecloqualone at various doses).
-
Following drug administration and a predetermined pretreatment period, each animal is placed in the center of the open field arena.
-
The animal's activity is recorded for a set duration (e.g., 10-30 minutes).
-
Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.
-
-
Expected Outcome for Sedatives: A dose-dependent decrease in total distance traveled and rearing frequency.
Rotarod Test
-
Objective: To evaluate motor coordination and balance, which are often impaired by sedative-hypnotics.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Animals are trained on the rotarod for several days prior to the experiment to establish a baseline performance.
-
On the test day, baseline latency to fall from the rotating rod is recorded.
-
Animals are then administered the vehicle or test compounds.
-
At set time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
-
Expected Outcome for Sedatives: A dose-dependent decrease in the latency to fall from the rod.
Potentiation of Barbiturate-Induced Sleep
-
Objective: To assess the hypnotic (sleep-inducing) properties of a compound by measuring its ability to enhance the effects of a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital.
-
Procedure:
-
Animals are pretreated with the vehicle, this compound, or Mecloqualone.
-
After a specific time, a standard dose of pentobarbital is administered.
-
The time to the loss of the righting reflex (sleep onset latency) and the duration of the loss of the righting reflex (sleep duration) are recorded. The righting reflex is considered lost when the animal does not right itself within 30 seconds of being placed on its back.
-
-
Expected Outcome for Sedatives/Hypnotics: A decrease in sleep onset latency and an increase in sleep duration compared to the vehicle-pentobarbital group.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive head-to-head preclinical study of this compound and Mecloqualone.
Preclinical Sedative Properties Workflow
Conclusion
Based on the available information, both this compound and Mecloqualone are effective sedatives acting through the GABA-A receptor. Mecloqualone's reported faster onset and shorter duration of action suggest it may be more suitable as a hypnotic for insomnia, whereas this compound's broader pharmacological profile, including analgesic and anti-inflammatory effects, and its continued clinical use, point to its utility in conditions where sedation is a desired secondary effect to pain and inflammation management. A direct, controlled experimental comparison is necessary to definitively elucidate the comparative sedative potencies, onset and duration of action, and motor-impairing effects of these two compounds. The experimental protocols outlined in this guide provide a robust framework for such a future investigation.
References
A Comparative Guide to Inter-laboratory Validation of Diproqualone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Diproqualone, a quinazolinone derivative. It is designed to assist researchers and forensic toxicologists in selecting and implementing robust and reliable quantification methods. The focus is on inter-laboratory validation, a critical process for ensuring the comparability and accuracy of results across different laboratories. While specific inter-laboratory validation data for this compound is not publicly available, this guide outlines the principles and provides a framework for such a study based on established methodologies for analogous compounds.
Data Presentation: Performance Characteristics of Quantification Methods
The performance of analytical methods is paramount for accurate quantification. Below is a summary of typical validation parameters for two common techniques used for the analysis of this compound and its analogs: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of UHPLC-MS/MS and GC-MS Methods for this compound Quantification
| Performance Characteristic | UHPLC-MS/MS | GC-MS (Representative) |
| Limit of Quantification (LOQ) | 0.2 ng/mL in whole blood[1] | Typically in the low ng/mg range in hair |
| Linearity (R²) | > 0.995[1] | Typically > 0.99 |
| Precision (%RSD) | < 20%[1] | Generally < 15% |
| Accuracy (%Bias) | Within ±20%[1] | Typically within ±15% |
| Recovery | 84.2% - 113.7%[1] | Method-dependent, typically > 80% |
| Sample Matrix | Whole Blood | Hair, Urine, Blood |
| Throughput | High | Moderate |
| Derivatization Required | No | Often recommended for improved chromatography |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and comparable analytical results.
UHPLC-MS/MS Method for this compound in Whole Blood
This protocol is adapted from a validated method for the simultaneous determination of nine methaqualone analogs, including this compound.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of whole blood, add 20 µL of an internal standard solution (e.g., Methaqualone-d7).
-
Add 200 µL of a pH 9 buffer (e.g., carbonate buffer).
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: A suitable C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific transitions for this compound and the internal standard must be determined.
GC-MS Method for this compound in Hair (Representative Protocol)
This protocol is a representative example based on methods used for other drugs of abuse in hair, as specific GC-MS methods for this compound are not widely published.
a. Sample Preparation
-
Decontaminate hair samples by washing with dichloromethane and methanol.
-
Dry the hair samples completely.
-
Pulverize the hair samples.
-
To 20 mg of pulverized hair, add an internal standard.
-
Incubate with 1 mL of methanol at 50°C for 16 hours.
-
Centrifuge and transfer the methanol supernatant to a new tube.
-
Evaporate the methanol to dryness.
-
(Optional but recommended) Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic peak shape.
b. Chromatographic Conditions
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient to ensure separation of the analyte from matrix components.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
Characteristic Ions: Specific m/z values for this compound and the internal standard must be selected for monitoring.
Inter-laboratory Validation Framework
An inter-laboratory validation study is essential to assess the reproducibility and transferability of an analytical method. Such a study for this compound quantification would typically involve the following steps:
-
Development of a Detailed Analytical Protocol: A comprehensive and unambiguous protocol for either the UHPLC-MS/MS or GC-MS method should be established.
-
Recruitment of Participating Laboratories: A minimum of eight laboratories is generally recommended for a robust assessment.
-
Preparation and Distribution of Homogeneous Samples: A central laboratory would prepare and verify the homogeneity and stability of this compound-spiked samples (e.g., in blood or a synthetic matrix) at different concentration levels.
-
Analysis by Participating Laboratories: Each laboratory would analyze the samples in replicate according to the provided protocol.
-
Statistical Analysis of Results: The collected data would be statistically analyzed to determine key performance parameters, including:
-
Repeatability (within-laboratory precision): The variation in results obtained by the same operator on the same equipment over a short period.
-
Reproducibility (between-laboratory precision): The variation in results obtained by different laboratories.
-
Trueness (bias): The closeness of the mean of a set of measurement results to the true or accepted reference value.
-
Proficiency testing schemes, offered by organizations like the Collaborative Testing Services (CTS), are a form of inter-laboratory comparison that allows laboratories to periodically assess their performance against their peers.
Mandatory Visualizations
This compound Quantification Workflow
Caption: Workflow for this compound quantification and inter-laboratory validation.
Proposed Signaling Pathway of this compound
This compound is a structural analog of methaqualone, which acts as a positive allosteric modulator of GABA-A receptors. It is highly probable that this compound shares this mechanism of action.
Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
References
Diproqualone: A Statistical and Mechanistic Comparison with Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Diproqualone, a quinazolinone derivative with anti-inflammatory, analgesic, sedative, and anxiolytic properties. Due to a scarcity of direct head-to-head clinical trials involving this compound, this guide synthesizes available preclinical and clinical data for this compound and related compounds to offer a comparative perspective against established therapeutic alternatives. The information is presented to aid researchers and drug development professionals in understanding the pharmacological profile of this compound and its potential therapeutic positioning.
Overview of this compound and its Mechanisms of Action
This compound is a structural analogue of methaqualone and exerts its therapeutic effects through a multi-target mechanism. Its primary modes of action include:
-
GABAA Receptor Modulation : this compound acts as a positive allosteric modulator at the β-subtype of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This action is central to its sedative and anxiolytic properties.
-
Cyclooxygenase (COX) Inhibition : this compound inhibits the COX-1 enzyme, which is involved in the synthesis of prostaglandins. This mechanism underlies its anti-inflammatory and analgesic effects.
-
Histamine Receptor Antagonism : The compound also exhibits antagonist activity at histamine receptors, which may contribute to its sedative and anti-inflammatory profile.
This compound is often formulated in combination with other active ingredients, such as ethenzamide, to enhance its analgesic efficacy. Ethenzamide is a non-steroidal anti-inflammatory drug (NSAID) that is thought to exert its effects through inhibition of prostaglandin synthesis, potentially with some selectivity for COX-2, and may also have central analgesic actions.[1][2][3][4]
Comparative Data Analysis
Direct comparative clinical trial data for this compound is limited. Therefore, this section presents a comparative overview based on its known mechanisms of action and data from related compounds.
Sedative and Anxiolytic Properties: Comparison with Benzodiazepines
This compound's GABAergic activity positions it as an alternative to benzodiazepines for sedation and anxiolysis.
Table 1: Mechanistic and Pharmacological Comparison of this compound and Benzodiazepines
| Feature | This compound | Benzodiazepines (e.g., Diazepam) |
| Primary Mechanism | Positive allosteric modulator at the β-subtype of GABAA receptors. | Positive allosteric modulators at the α/γ subunit interface of GABAA receptors. |
| Receptor Subtype Selectivity | Reported to be selective for the β-subtype. | Varying selectivity for α-subtypes (α1, α2, α3, α5), which mediate different effects (sedation, anxiolysis, etc.). |
| Clinical Effects | Sedative, anxiolytic, muscle relaxant. | Sedative, anxiolytic, muscle relaxant, anticonvulsant, amnestic. |
| Reported Side Effects | Drowsiness, dizziness, potential for abuse. | Drowsiness, cognitive impairment, dependence, withdrawal symptoms. |
Anti-inflammatory and Analgesic Properties: Comparison with NSAIDs
This compound's COX-1 inhibition places it in the category of non-steroidal anti-inflammatory drugs.
Table 2: Mechanistic and Pharmacological Comparison of this compound and NSAIDs
| Feature | This compound | Non-Selective NSAIDs (e.g., Ibuprofen) | COX-2 Selective NSAIDs (e.g., Celecoxib) |
| Primary Mechanism | COX-1 inhibition. | Inhibition of both COX-1 and COX-2. | Selective inhibition of COX-2. |
| Therapeutic Effects | Anti-inflammatory, analgesic. | Anti-inflammatory, analgesic, antipyretic. | Anti-inflammatory, analgesic. |
| Gastrointestinal Risk | Potential for GI side effects due to COX-1 inhibition. | Higher risk of GI side effects (e.g., ulcers, bleeding). | Lower risk of GI side effects compared to non-selective NSAIDs. |
| Cardiovascular Risk | Unknown, requires further study. | Variable risk depending on the specific agent. | Potential for increased cardiovascular risk with long-term use. |
Experimental Protocols
GABAA Receptor β-Subtype Selective Binding Assay
Objective: To determine the binding affinity of a test compound for the β-subtype of the GABAA receptor.
Principle: This assay measures the displacement of a radiolabeled ligand that binds specifically to the GABAA receptor β-subtype by a test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing recombinant human GABAA receptors containing a specific β-subtype (e.g., β2 or β3) along with α and γ subunits.
-
Radioligand specific for or with high affinity for the β-subtype (e.g., [3H]muscimol, although not exclusively β-selective, it is a commonly used agonist site radioligand).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.
-
For non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
COX-1 Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of the COX-1 enzyme.
Principle: This assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by the COX-1 enzyme. The inhibitory effect of a test compound is quantified by measuring the reduction in prostaglandin production.
Materials:
-
Purified COX-1 enzyme (e.g., ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compound (this compound or comparator).
-
Positive control (e.g., a known COX-1 inhibitor like SC-560).
-
Detection system for prostaglandins (e.g., Enzyme Immunoassay (EIA) kit for PGE2).
Procedure:
-
Pre-incubate the COX-1 enzyme with varying concentrations of the test compound or positive control in the assay buffer containing heme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a solution of HCl).
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Diproqualone's Receptor Binding Affinity in the Context of Other GABAergic Modulators: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 values) of various GABAergic modulators for the GABA-A receptor. Lower values indicate higher binding affinity. It is important to note that binding affinity does not always directly correlate with in vivo potency or efficacy, as factors such as functional activity (agonist, antagonist, or inverse agonist) and pharmacokinetics also play a crucial role.
| Compound Class | Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| Quinazolinone | Methaqualone (analogue for Diproqualone) | α1β2γ2S | - | ~2,500 (EC50 for potentiation)[1] |
| α2β2γ2S | - | ~3,100 (EC50 for potentiation)[1] | ||
| α3β2γ2S | - | ~3,000 (EC50 for potentiation)[1] | ||
| Benzodiazepine | Diazepam | α1β3γ2 | 13.6[2] | - |
| α2β3γ2 | 9.1[2] | - | ||
| α3β3γ2 | 10.1 | - | ||
| α5β3γ2 | 14.8 | - | ||
| Lorazepam | α1β2γ2L | - | - | |
| Z-Drug | Zolpidem | α1β3γ2 | 23 | - |
| α2β3γ2 | 347 | - | ||
| α3β3γ2 | 488 | - | ||
| α5β3γ2 | >10,000 | - | ||
| Barbiturate | Phenobarbital | General GABA-A | - | - |
Note: Data for Methaqualone is presented as the EC50 for potentiation of GABA-evoked currents, which reflects its functional activity rather than direct binding affinity (Ki or IC50 from radioligand displacement assays). Direct binding affinity data for Methaqualone and this compound is scarce in the reviewed literature.
Experimental Protocols
The determination of receptor binding affinity is a critical step in drug characterization. A commonly employed method is the in vitro radioligand binding assay.
Radioligand Binding Assay for GABA-A Receptor
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity.
Materials:
-
Receptor Source: Membranes prepared from rat brain tissue or from cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: A radioactively labeled compound that binds with high affinity and specificity to the target receptor (e.g., [3H]flunitrazepam for the benzodiazepine site, [3H]muscimol for the GABA binding site).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the same site as the radioligand (e.g., Diazepam for the benzodiazepine site) to determine the amount of non-specific binding.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes or a multi-well plate, add a constant amount of the receptor membrane preparation.
-
Add a fixed concentration of the radioligand.
-
Add varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
For the determination of total binding, add only the radioligand and buffer.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the experimental workflow of a radioligand binding assay and the signaling pathway of the GABA-A receptor.
Caption: Workflow of a radioligand binding assay.
Caption: GABA-A receptor signaling pathway and modulator binding sites.
References
Safety Operating Guide
Proper Disposal of Diproqualone: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of diproqualone, a quinazolinone derivative used in research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is crucial to ensure personnel safety and prevent environmental contamination. The following procedures are designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Safety Glasses or Goggles: To protect eyes from any potential splashes of solutions containing this compound.
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin from contamination.
Work in a well-ventilated area, preferably within a fume hood, when handling this compound powder or preparing it for disposal.
This compound Waste Classification and Container Selection
This compound is classified as a non-hazardous pharmaceutical waste. However, it should not be disposed of in regular trash or down the drain. It is imperative to segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
Waste Container Specifications:
| Container Material | Chemical Compatibility | Recommended Use |
| High-Density Polyethylene (HDPE) | Excellent resistance to a wide range of chemicals. | Suitable for solid this compound waste and solutions in organic solvents. |
| Polypropylene (PP) | Good resistance to non-oxidizing acids, bases, and most organic solvents. | Suitable for solid this compound waste and solutions in organic solvents. |
Containers should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound."
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed waste management facility. This ensures the complete destruction of the compound, preventing its release into the environment.
Experimental Protocol for Waste Preparation:
-
Solid Waste:
-
Carefully transfer any solid this compound waste, including contaminated consumables such as weighing paper and pipette tips, into a designated, properly labeled HDPE or PP container.
-
Ensure the container is securely sealed to prevent any leakage or spillage.
-
-
Liquid Waste (Solutions):
-
This compound is soluble in organic solvents like ethanol and DMSO but has poor solubility in water.
-
Collect all liquid waste containing this compound in a designated, properly labeled HDPE or PP container.
-
Do not mix this compound solutions with other chemical waste streams unless compatibility has been confirmed.
-
Securely cap the container.
-
-
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with an appropriate organic solvent (e.g., ethanol) to dissolve any residue.
-
Collect the solvent rinse as liquid this compound waste.
-
After the initial solvent rinse, glassware can be washed using standard laboratory procedures.
-
Final Disposal
Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from incompatible materials. Arrange for the collection of the waste by a certified hazardous and chemical waste disposal contractor for incineration. Always follow your institution's and local regulations for chemical waste disposal.
This compound Disposal Workflow
Essential Safety and Operational Guide for Handling Diproqualone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Diproqualone. The following procedural guidance is intended to ensure the safe use, storage, and disposal of this compound in a laboratory setting. While this compound is not currently classified as a hazardous substance according to the Globally Harmonized System (GHS), its pharmacological activity as a sedative and anxiolytic, and its structural similarity to methaqualone, warrant careful handling practices.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Chemical Name | 3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2][3] |
| Molecular Weight | 234.26 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | Approximately 130°C | |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol and DMSO. | |
| Stability | Sensitive to light and moisture. |
Personal Protective Equipment (PPE)
Although not classified as hazardous, it is best practice to handle this compound with a standard level of personal protective equipment to minimize exposure risks.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A dust mask (e.g., N95) may be used if there is a risk of generating dust. | Minimizes inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Avoid generating dust. Use appropriate tools for transferring the solid material.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place to protect from light and moisture.
-
Store away from incompatible materials.
Spill Response Plan
In the event of a spill, follow these step-by-step procedures to ensure a safe and effective cleanup.
Workflow for this compound Spill Cleanup
Caption: Workflow for handling a this compound powder spill.
Disposal Plan
As a non-hazardous pharmaceutical waste, this compound should be disposed of with care to prevent environmental contamination.
-
Segregation: Do not mix this compound waste with regular trash or hazardous waste streams.
-
Containment: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container, often a white container with a blue lid designated for non-hazardous pharmaceutical waste for incineration.
-
Disposal Method: The recommended method for the disposal of non-hazardous pharmaceutical waste is incineration through a licensed waste management service. This ensures complete destruction of the compound and prevents its release into the environment. Landfilling should be avoided.
-
Regulatory Compliance: Always follow your institution's and local regulations for chemical waste disposal. Some states may have specific requirements for the disposal of non-hazardous pharmaceutical waste, including mandatory incineration.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
